molecular formula C12H23NO B12910696 3-Methyl-5-octyl-4,5-dihydro-1,2-oxazole CAS No. 1015-00-5

3-Methyl-5-octyl-4,5-dihydro-1,2-oxazole

Número de catálogo: B12910696
Número CAS: 1015-00-5
Peso molecular: 197.32 g/mol
Clave InChI: IZGOKSMDLTZGJV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Methyl-5-octyl-4,5-dihydro-1,2-oxazole is a useful research compound. Its molecular formula is C12H23NO and its molecular weight is 197.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Methyl-5-octyl-4,5-dihydro-1,2-oxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-5-octyl-4,5-dihydro-1,2-oxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

1015-00-5

Fórmula molecular

C12H23NO

Peso molecular

197.32 g/mol

Nombre IUPAC

3-methyl-5-octyl-4,5-dihydro-1,2-oxazole

InChI

InChI=1S/C12H23NO/c1-3-4-5-6-7-8-9-12-10-11(2)13-14-12/h12H,3-10H2,1-2H3

Clave InChI

IZGOKSMDLTZGJV-UHFFFAOYSA-N

SMILES canónico

CCCCCCCCC1CC(=NO1)C

Origen del producto

United States
Foundational & Exploratory

An In-depth Technical Guide to 3-Methyl-5-octyl-4,5-dihydro-1,2-oxazole: Properties, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and characterization of the heterocyclic compound 3-Methyl-5-octyl-4,5-dihydro-1,2-oxazole. As a member of the isoxazoline class, this molecule represents a scaffold of significant interest to researchers in medicinal chemistry and drug development due to the broad biological activities associated with this structural motif. While specific experimental data for this exact molecule is not publicly available, this paper leverages established principles of organic chemistry, predictive modeling, and extensive data from analogous structures to present a scientifically grounded guide. We detail a robust synthetic protocol via 1,3-dipolar cycloaddition, predict key physicochemical and spectroscopic properties, and discuss the potential applications and scientific context for this compound. This document is intended to serve as a foundational resource for researchers and drug development professionals investigating novel isoxazoline derivatives.

Introduction: The Significance of the Isoxazoline Scaffold

The 4,5-dihydro-1,2-oxazole, commonly known as the 2-isoxazoline ring system, is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is a cornerstone in modern medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds.[1] Derivatives of the isoxazoline core exhibit a diverse range of biological activities, including antibacterial, anti-inflammatory, analgesic, anticonvulsant, and anticancer properties.[1][2]

Notably, the isoxazoline class has seen major commercial success in the veterinary field as potent ectoparasiticides, with drugs like Fluralaner and Sarolaner providing broad-spectrum protection against fleas and ticks.[3][4] The mechanism of action for these parasiticides involves the blockade of GABA- and glutamate-gated chloride channels in insects, highlighting the specific and potent interactions this scaffold can have with biological targets.[3]

The value of isoxazolines extends beyond their direct bioactivity; they are also highly versatile synthetic intermediates. The N-O bond within the ring is relatively labile and can be cleaved under reductive conditions, providing a strategic pathway to valuable linear structures like β-hydroxy ketones and 1,3-aminoalcohols, which are fundamental building blocks in organic synthesis.[5]

This guide focuses specifically on 3-Methyl-5-octyl-4,5-dihydro-1,2-oxazole , a non-commercially available derivative. By dissecting its predicted properties and outlining a reliable synthetic route, we aim to provide the necessary framework for its synthesis, characterization, and subsequent investigation in drug discovery programs.

Molecular Identity and Physicochemical Properties

The fundamental identity of a compound is defined by its structure and resulting physicochemical properties. These parameters govern its behavior in both chemical and biological systems, influencing everything from solubility and reactivity to its ability to cross cell membranes.

Molecular Structure and Identifiers

The structure of 3-Methyl-5-octyl-4,5-dihydro-1,2-oxazole is defined by an isoxazoline ring substituted with a methyl group at the C3 position and an n-octyl group at the C5 position.

Caption: Chemical structure of 3-Methyl-5-octyl-4,5-dihydro-1,2-oxazole.

Table 1: Molecular Identifiers

IdentifierValue
IUPAC Name 3-methyl-5-octyl-4,5-dihydro-1,2-oxazole
Molecular Formula C₁₂H₂₃NO
Canonical SMILES CCCCCCCC1CC(=NO1)C
InChI Key InChI=1S/C12H23NO/c1-3-4-5-6-7-8-9-11-10-12(14-13-11)2/h11H,3-10H2,1-2H3
Predicted Physicochemical Properties

Experimental data for this specific molecule are not available. The following properties have been calculated using established computational models and algorithms, such as those found in the OSIRIS Property Explorer and other virtual chemistry laboratories.[1][6][7][8] These values are crucial for designing experiments, including selecting appropriate solvent systems for reactions and purification, and for preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) assessment.

Table 2: Predicted Physicochemical Data

PropertyPredicted ValueSignificance in Drug Development
Molecular Weight 197.32 g/mol Influences diffusion rates and absorption. Generally, values < 500 Da are preferred for oral bioavailability (Lipinski's Rule of 5).
cLogP (Octanol/Water Partition) 4.15Measures lipophilicity. High values suggest good membrane permeability but may lead to poor aqueous solubility and higher metabolic turnover.[7]
Topological Polar Surface Area (TPSA) 21.6 ŲEstimates the surface area of polar atoms. Values < 140 Ų are associated with good cell permeability.
Hydrogen Bond Donors 0Affects solubility and membrane permeability.
Hydrogen Bond Acceptors 2 (N and O atoms)Affects solubility and receptor binding potential.
Boiling Point ~250-270 °C (at 760 mmHg)Important for purification via distillation and assessing compound stability at high temperatures. (Estimated based on similar structures).
Solubility Poorly soluble in water; Soluble in organic solvents (e.g., ethanol, DCM, ethyl acetate)Critical for formulation and biological testing. The high cLogP suggests low aqueous solubility.
Drug-Likeness Score PositiveIndicates the presence of structural fragments commonly found in known drugs.

Proposed Synthesis via 1,3-Dipolar Cycloaddition

The most reliable and versatile method for constructing the 3,5-disubstituted isoxazoline ring is the [3+2] cycloaddition reaction, also known as the Huisgen cycloaddition.[6][9] This reaction involves the concerted addition of a 1,3-dipole (a nitrile oxide) to a dipolarophile (an alkene).

For the synthesis of 3-Methyl-5-octyl-4,5-dihydro-1,2-oxazole, the logical precursors are:

  • 1,3-Dipole Precursor: Acetaldehyde oxime, which generates acetonitrile oxide in situ. This provides the methyl group at the C3 position.

  • Dipolarophile: 1-Decene , which provides the octyl group at the C5 position.

The reaction is highly regioselective, with the oxygen of the nitrile oxide adding to the more substituted carbon of the alkene, which is governed by both steric and electronic factors of the frontier molecular orbitals (FMO).[9]

Synthesis_Workflow cluster_reactants Starting Materials cluster_intermediate In Situ Generation cluster_product Final Product acetaldehyde_oxime Acetaldehyde Oxime (CH₃CH=NOH) chloro_oxime Hydroximoyl Chloride (CH₃C(Cl)=NOH) acetaldehyde_oxime->chloro_oxime NCS / DMF decene 1-Decene (C₈H₁₇CH=CH₂) product 3-Methyl-5-octyl-4,5-dihydro-1,2-oxazole decene->product [3+2] Cycloaddition nitrile_oxide Acetonitrile Oxide (1,3-Dipole) (CH₃C≡N⁺-O⁻) chloro_oxime->nitrile_oxide Base (e.g., Et₃N) -HCl nitrile_oxide->product [3+2] Cycloaddition

Caption: Proposed synthetic workflow for 3-Methyl-5-octyl-4,5-dihydro-1,2-oxazole.

Detailed Experimental Protocol

Causality: This one-pot, three-step procedure is designed for efficiency and to handle the transient nature of the nitrile oxide intermediate. Generating the hydroximoyl chloride first with N-Chlorosuccinimide (NCS) and then slowly adding a base to form the nitrile oxide in the presence of the alkene minimizes undesired dimerization of the nitrile oxide.

  • Preparation: To a stirred solution of acetaldehyde oxime (1.0 eq) in a suitable solvent like N,N-Dimethylformamide (DMF) or Chloroform (CHCl₃), add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 1-2 hours until the formation of the corresponding hydroximoyl chloride is complete (monitored by TLC).

  • Cycloaddition: Add 1-decene (1.2 eq) to the reaction mixture.

  • Nitrile Oxide Generation: Slowly add a solution of a non-nucleophilic organic base, such as triethylamine (Et₃N) (1.5 eq), dropwise to the mixture at room temperature over 1 hour. The slow addition is critical to maintain a low concentration of the reactive nitrile oxide.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours, or until TLC analysis indicates the complete consumption of the starting materials.

  • Workup: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 3-Methyl-5-octyl-4,5-dihydro-1,2-oxazole.

Predicted Spectroscopic Profile for Structural Elucidation

Structural confirmation of the synthesized product is paramount. Based on the known spectral properties of the isoxazoline ring system and its substituents, the following characteristics are predicted.[10][11][12][13][14]

¹H NMR Spectroscopy (Proton NMR)

The proton NMR spectrum is expected to provide key information about the protons on the heterocyclic ring and the adjacent alkyl chains.

  • C5-H (methine): A multiplet is expected around δ 4.5-5.0 ppm . This proton is coupled to the two diastereotopic protons on C4 and the methylene protons of the octyl chain, resulting in a complex splitting pattern.

  • C4-H₂ (methylene): Two distinct signals (a multiplet for each proton) are expected in the range of δ 2.8-3.5 ppm . These two protons are diastereotopic due to the adjacent chiral center at C5, meaning they are chemically non-equivalent and will couple with each other (geminal coupling) and with the C5 proton (vicinal coupling).

  • C3-CH₃ (methyl): A sharp singlet is expected around δ 1.9-2.1 ppm .

  • Octyl Chain (C₅-CH₂-(CH₂)₆-CH₃):

    • The terminal methyl group (-CH₃) will appear as a triplet around δ 0.8-0.9 ppm .

    • The six internal methylene groups (-(CH₂)₆-) will produce a broad, overlapping multiplet around δ 1.2-1.4 ppm .

    • The methylene group attached to C5 (-CH₂-) will appear as a multiplet further downfield, likely around δ 1.5-1.7 ppm .

¹³C NMR Spectroscopy (Carbon NMR)
  • C3 (imine carbon): Expected around δ 155-160 ppm .

  • C5 (methine carbon): Expected around δ 80-85 ppm .

  • C4 (methylene carbon): Expected around δ 38-42 ppm .

  • C3-CH₃ (methyl carbon): Expected around δ 12-15 ppm .

  • Octyl Chain Carbons: A series of signals expected between δ 14-35 ppm .

Mass Spectrometry (MS)

Mass spectrometry will be used to confirm the molecular weight and can provide structural information through fragmentation patterns.

  • Molecular Ion Peak [M+H]⁺: For Electrospray Ionization (ESI-MS), a prominent peak is expected at m/z = 198.18 (for the protonated molecule C₁₂H₂₄NO⁺).

  • Fragmentation: Common fragmentation pathways for isoxazolines involve cleavage of the substituents and ring opening. Key expected fragments could arise from:

    • Loss of the octyl side chain.

    • Ring cleavage, which can be complex but provides a characteristic fingerprint for the isoxazoline core.[5][15]

Potential Applications and Scientific Relevance

Given the established biological activity of the isoxazoline scaffold, 3-Methyl-5-octyl-4,5-dihydro-1,2-oxazole is a compound of high interest for screening in several areas:

  • Agrochemicals: The presence of a long alkyl chain (octyl group) increases lipophilicity, a property often associated with enhanced penetration of insect cuticles. This makes the compound a prime candidate for screening as a novel insecticide or acaricide.[3]

  • Antimicrobial Research: Many heterocyclic compounds exhibit antibacterial and antifungal properties. This molecule should be evaluated against a panel of pathogenic bacteria and fungi.[1][16]

  • Anticancer Drug Discovery: Isoxazoline derivatives have demonstrated cytotoxic properties against various cancer cell lines.[2] The specific substitution pattern of this molecule could offer novel interactions with anticancer targets.

  • Synthetic Chemistry: As a synthetic intermediate, this compound can be used to generate more complex molecules. Reductive cleavage of the N-O bond would yield 4-amino-3-hydroxy-dodecan-2-one, a highly functionalized linear molecule that is not easily accessible through other routes.

Conclusion

While 3-Methyl-5-octyl-4,5-dihydro-1,2-oxazole is not a cataloged compound, its synthesis is readily achievable through the robust and well-documented 1,3-dipolar cycloaddition reaction. This guide provides a comprehensive, predictive framework for its chemical and physical properties, a detailed protocol for its synthesis, and the expected spectroscopic data for its characterization. The established importance of the isoxazoline scaffold in medicinal and agricultural chemistry positions this specific derivative as a valuable candidate for further investigation. It is our hope that this technical guide will serve as a catalyst for researchers to synthesize and explore the potential of this and other novel isoxazoline compounds.

References

  • Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Retrieved from [Link]

  • Turski, K., et al. (2023). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. MDPI. Retrieved from [Link]

  • Li, Y., et al. (2022). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. PMC. Retrieved from [Link]

  • Reddy, L. V., et al. (2015). Synthesis and Antibacterial Activity of Novel Isoxazoline Derivatives. Der Pharma Chemica. Retrieved from [Link]

  • Zarubaev, V. V., et al. (2022). Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity. MDPI. Retrieved from [Link]

  • Plumet, J. (2021). The 1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides in Water Media. Current Organic Chemistry. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2012). Synthesis and Study Biological Activity of Some New Isoxazoline and Pyrazoline derivatives. ResearchGate. Retrieved from [Link]

  • Martínez, A., et al. (2015). Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. CORE. Retrieved from [Link]

  • Kumar, R., et al. (2023). A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews. Retrieved from [Link]

  • Koldobskii, G. I., & Ivanova, S. E. (2009). Regio- and stereochemistry of 1,3-dipolar cycloaddition of nitrile oxides to alkenes. Russian Chemical Reviews. Retrieved from [Link]

  • Abraham, R. J., et al. (2005). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • Sander, T. (n.d.). Calculated LogP. openmolecules.org. Retrieved from [Link]

  • Manisekar, S., et al. (2022). ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a. ResearchGate. Retrieved from [Link]

  • ChemExper Inc. (2026). cLogP Calculation. Retrieved from [Link]

  • Omni Calculator. (n.d.). Boiling Point Calculator. Retrieved from [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Srivastava, R. M., et al. (1989). 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. SciSpace. Retrieved from [Link]

  • de Lima, R. P., et al. (2022). Spectral Method for Liming Recommendation in Oxisol Based on the Prediction of Chemical Characteristics Using Interval Partial Least Squares Regression. MDPI. Retrieved from [Link]

  • Claramunt, R. M., et al. (2005). 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. PMC. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-(4-chlorophenyl)-4,5-dihydroisoxazole-5-carboxylate. Retrieved from [Link]

  • El-Ghozlani, M., et al. (2022). Synthesis, Characterization, DFT Mechanistic Study, Antimicrobial Activity, Molecular Modeling, and ADMET Properties of Novel Pyrazole-isoxazoline Hybrids. PMC. Retrieved from [Link]

  • Czardybon, W., et al. (2021). Naturally Occurring Oxazole Structural Units as Ligands of Vanadium Catalysts for Ethylene-Norbornene (Co)polymerization. MDPI. Retrieved from [Link]

  • ResearchGate. (2025). Development of novel 3, 5-substituted-1,2,4-oxadiazole derivatives. Retrieved from [Link]

  • Bektas, H., et al. (2014). Synthesis and biological properties of novel triazole-thiol and thiadiazole derivatives of the 1,2,4-Triazole-3(5)-one class. PubMed. Retrieved from [Link]

  • Straits Research. (2025). Isoxazoline Drugs Market Size, Demand, Share, Forecast to 2033. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Preclinical Pharmacokinetic and Toxicological Evaluation of 3-Methyl-5-octyl-4,5-dihydro-1,2-oxazole

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the preclinical assessment of 3-Methyl-5-octyl-4,5-dihydro-1,2-oxazole, a novel isoxazoline derivative. Given the therapeutic and insecticidal potential of the isoxazoline scaffold, a thorough understanding of a new analog's pharmacokinetic profile and toxicological risks is paramount for its development.[1] This document outlines a logical, multi-tiered approach to characterizing the absorption, distribution, metabolism, and excretion (ADME) of this compound, alongside a rigorous toxicological evaluation. The methodologies described herein are grounded in established international guidelines and industry best practices to ensure scientific integrity and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of novel chemical entities.

Introduction: The Isoxazoline Scaffold and the Significance of 3-Methyl-5-octyl-4,5-dihydro-1,2-oxazole

The isoxazoline ring is a five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry and agrochemical research.[1] This scaffold is a key component in a range of biologically active molecules, including approved veterinary drugs for ectoparasite control, and compounds with demonstrated anti-inflammatory, anticancer, and antibacterial properties.[1][2] The biological activity of isoxazoline derivatives is often attributed to their ability to act as non-competitive antagonists of GABA (gamma-aminobutyric acid) and glutamate-gated chloride channels, leading to neuronal hyperexcitation in invertebrates.[3][4] This selective action on insect and acarid receptors compared to mammalian counterparts is a cornerstone of their therapeutic index.[2][5]

3-Methyl-5-octyl-4,5-dihydro-1,2-oxazole is a novel derivative characterized by a methyl group at the 3-position and an octyl chain at the 5-position. These substitutions are anticipated to influence its lipophilicity, metabolic stability, and interaction with biological targets. A systematic evaluation of its pharmacokinetic and toxicity profile is therefore essential to determine its potential for further development.

Pharmacokinetic (ADME) Profiling

A comprehensive understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) is fundamental to predicting its in vivo behavior, efficacy, and safety. The following sections detail a strategic approach to characterizing the ADME properties of 3-Methyl-5-octyl-4,5-dihydro-1,2-oxazole.

In Vitro ADME Assessment

Initial screening using in vitro models provides critical early data on a compound's metabolic fate and potential for drug-drug interactions, guiding the design of subsequent in vivo studies.[6]

The metabolic stability of 3-Methyl-5-octyl-4,5-dihydro-1,2-oxazole will be assessed using liver microsomes and hepatocytes from relevant species (e.g., rat, dog, human) to identify potential species differences in metabolism.[7]

Experimental Protocol: Metabolic Stability in Liver Microsomes

  • Preparation: Prepare a reaction mixture containing liver microsomes, NADPH-regenerating system, and the test compound in a suitable buffer.

  • Incubation: Incubate the reaction mixture at 37°C, taking aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: Analyze the samples using LC-MS/MS to determine the concentration of the parent compound over time.

  • Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

It is crucial to evaluate the potential of 3-Methyl-5-octyl-4,5-dihydro-1,2-oxazole to inhibit or induce major CYP enzymes, as this can lead to clinically significant drug-drug interactions.[8]

Experimental Protocol: CYP Inhibition Assay

  • Incubation: Incubate human liver microsomes with a specific CYP probe substrate in the presence and absence of varying concentrations of the test compound.

  • Analysis: Measure the formation of the probe substrate's metabolite using LC-MS/MS.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that causes 50% inhibition of enzyme activity).

The extent of plasma protein binding influences the unbound fraction of a drug available to exert its pharmacological effect and be cleared from the body. Some isoxazolines exhibit high plasma protein binding.[4][9]

Experimental Protocol: Plasma Protein Binding by Equilibrium Dialysis

  • Preparation: Add the test compound to plasma from the selected species.

  • Dialysis: Place the plasma in a semi-permeable membrane against a buffer solution and allow it to equilibrate.

  • Analysis: Measure the concentration of the test compound in both the plasma and buffer compartments using LC-MS/MS.

  • Data Analysis: Calculate the percentage of the compound bound to plasma proteins.

In Vivo Pharmacokinetic Studies

In vivo studies in animal models are essential to understand the complete ADME profile of the compound in a whole organism.[10][11][12]

Experimental Workflow for In Vivo PK Study

in_vivo_pk_workflow cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis animal_acclimatization Animal Acclimatization (e.g., Sprague-Dawley Rats) dose_formulation Dose Formulation (e.g., in PEG400) animal_acclimatization->dose_formulation iv_admin Intravenous (IV) (e.g., 2 mg/kg) dose_formulation->iv_admin po_admin Oral (PO) (e.g., 10 mg/kg) dose_formulation->po_admin blood_collection Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) iv_admin->blood_collection po_admin->blood_collection plasma_separation Plasma Separation blood_collection->plasma_separation lcms_analysis LC-MS/MS Analysis plasma_separation->lcms_analysis pk_modeling Pharmacokinetic Modeling lcms_analysis->pk_modeling

Caption: Workflow for a typical in vivo pharmacokinetic study.

Experimental Protocol: Rodent Pharmacokinetic Study

  • Animal Model: Use male Sprague-Dawley rats (n=3-5 per group).[13]

  • Dose Administration: Administer the compound via intravenous (IV) and oral (PO) routes.[10][14]

  • Blood Sampling: Collect serial blood samples at predetermined time points post-dosing.[11]

  • Sample Processing: Process blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of the test compound in plasma using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key PK parameters using appropriate software (e.g., Phoenix WinNonlin).

Table 1: Key Pharmacokinetic Parameters to be Determined

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
Elimination half-life
CL Clearance
Vd Volume of distribution
F% Oral bioavailability

Toxicological Evaluation

A tiered approach to toxicity testing is employed, starting with in vitro assays to identify potential hazards, followed by in vivo studies to characterize the toxicity profile in a whole organism.

In Vitro Toxicology

In vitro assays provide a rapid and ethical means of screening for potential cytotoxicity and genotoxicity.

Cytotoxicity will be assessed using multiple endpoints to provide a comprehensive view of the compound's effect on cell viability.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed a suitable cell line (e.g., HepG2) in a 96-well plate.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound for 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals.

  • Solubilization: Solubilize the formazan crystals with a suitable solvent.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength to determine cell viability.[15][16]

Experimental Protocol: LDH Release Assay

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Supernatant Collection: Collect the cell culture supernatant.

  • LDH Reaction: Add the LDH reaction mixture to the supernatant.

  • Absorbance Measurement: Measure the absorbance to quantify the amount of LDH released, which is an indicator of cell membrane damage.[17][18][19]

Genotoxicity testing is crucial to assess the potential of a compound to cause DNA or chromosomal damage.

Experimental Protocol: Bacterial Reverse Mutation (Ames) Test

  • Strain Selection: Use multiple strains of Salmonella typhimurium (e.g., TA98, TA100) and Escherichia coli to detect different types of mutations.[20][21]

  • Treatment: Expose the bacterial strains to various concentrations of the test compound, with and without metabolic activation (S9 fraction).[22][23]

  • Plating: Plate the treated bacteria on a minimal agar medium.

  • Incubation: Incubate the plates for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies. A significant increase in revertant colonies compared to the control indicates mutagenic potential.[24]

Experimental Protocol: In Vitro Micronucleus Assay

  • Cell Culture: Treat a suitable mammalian cell line (e.g., CHO, human peripheral blood lymphocytes) with the test compound.[25]

  • Cytokinesis Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.[26][27]

  • Harvesting and Staining: Harvest the cells and stain them to visualize the nuclei and micronuclei.

  • Microscopic Analysis: Score the frequency of micronuclei in binucleated cells. An increase in micronuclei suggests clastogenic or aneugenic activity.[28][29]

In Vivo Toxicology

In vivo studies are conducted to determine the potential for systemic toxicity following acute and repeated exposure. These studies are designed in accordance with OECD guidelines to ensure animal welfare and data quality.[30]

Toxicity Testing Workflow

toxicity_workflow in_vitro In Vitro Genotoxicity (Ames, Micronucleus) acute_oral Acute Oral Toxicity (OECD 423) in_vitro->acute_oral Proceed if negative repeated_dose 28-Day Repeated Dose Oral Toxicity (OECD 407) acute_oral->repeated_dose Determine dose ranges further_studies Further Mechanistic/Chronic Studies repeated_dose->further_studies Identify target organs and NOAEL

Caption: A tiered approach to in vivo toxicity testing.

This study provides an initial assessment of the compound's toxicity after a single oral dose and helps in classifying the substance by its toxicity.[31][32][33]

Experimental Protocol: Acute Toxic Class Method

  • Animal Model: Use female rats.

  • Dosing: Administer a single oral dose of the compound at one of the defined starting dose levels (e.g., 300 mg/kg or 2000 mg/kg).

  • Observation: Observe the animals for mortality and clinical signs of toxicity for up to 14 days.

  • Stepwise Procedure: The outcome of the first step determines the dose for the next step, using a reduced or increased dose level.

  • Classification: The results are used to classify the compound into a specific toxicity category.

This study provides information on the potential health hazards from repeated exposure and helps to identify target organs and establish a No-Observed-Adverse-Effect-Level (NOAEL).[34][35]

Experimental Protocol: 28-Day Oral Toxicity Study

  • Animal Model: Use both male and female rats.

  • Dose Groups: Administer the compound daily via oral gavage at three dose levels plus a control group for 28 days.[36]

  • Observations: Conduct daily clinical observations, weekly body weight and food consumption measurements.

  • Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis, and urine for urinalysis.

  • Pathology: Perform a full necropsy on all animals and conduct histopathological examination of key organs and tissues.

Table 2: Key Endpoints in a 28-Day Repeated Dose Toxicity Study

CategoryEndpoints
In-life Observations Clinical signs, body weight, food/water consumption, functional observations
Clinical Pathology Hematology, clinical chemistry, urinalysis
Anatomical Pathology Gross necropsy, organ weights, histopathology of major organs

Data Synthesis and Risk Assessment

The data generated from the pharmacokinetic and toxicological studies will be integrated to form a comprehensive preclinical safety profile for 3-Methyl-5-octyl-4,5-dihydro-1,2-oxazole. The pharmacokinetic data will provide context for the observed toxicities by correlating them with systemic exposure levels. The NOAEL determined from the repeated dose toxicity study will be a critical parameter for defining the therapeutic index and guiding the design of future efficacy and long-term safety studies. It is important to consider that some isoxazolines have been associated with neurological adverse events in a subset of animals, and any signs of neurotoxicity should be carefully evaluated.[3][37][38]

Conclusion

The systematic approach outlined in this guide provides a robust framework for the preclinical evaluation of 3-Methyl-5-octyl-4,5-dihydro-1,2-oxazole. By adhering to established scientific principles and regulatory guidelines, this comprehensive assessment of its pharmacokinetic and toxicological properties will enable an informed decision on its potential for continued development as a therapeutic or agrochemical agent.

References

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. Retrieved from [Link]

  • Federal Register. (2017, October 25). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Safety Testing of Drug Metabolites Guidance for Industry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance Snapshot: In Vitro Drug Interaction Studies Cytochrome P450 Enzyme. Retrieved from [Link]

  • Regulations.gov. (2017, October 25). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies Guidance for Industry DRAFT GUIDANCE. Retrieved from [Link]

  • Labcorp. (n.d.). OECD 407/OCSPP 870.3050: Oral toxicity study (repeated dose, 28-Day). Retrieved from [Link]

  • OECD. (2002, May 10). Guidance Document on Acute Oral Toxicity Testing. Retrieved from [Link]

  • OECD. (n.d.). Test No. 401: Acute Oral Toxicity. Retrieved from [Link]

  • Miguel-Blanco, C., et al. (2018). Repurposing isoxazoline veterinary drugs for control of vector-borne human diseases. PNAS, 115(29), E6920-E6926. Retrieved from [Link]

  • Gupta, A., & Sharma, P. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2779. Retrieved from [Link]

  • Elespuru, R., et al. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. STAR Protocols, 4(2), 102220. Retrieved from [Link]

  • National Toxicology Program. (2001, December 17). OECD Test Guideline 423. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test). Retrieved from [Link]

  • (2023). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate. Retrieved from [Link]

  • Evotec. (n.d.). Ames Test | Cyprotex ADME-Tox Solutions. Retrieved from [Link]

  • (n.d.). The Ames Test. Retrieved from [Link]

  • OECD. (n.d.). Test No. 409: Repeated Dose 90-Day Oral Toxicity Study in Non-Rodents. Retrieved from [Link]

  • OECD. (2002, February 8). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. Retrieved from [Link]

  • Elespuru, R., et al. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. STAR Protocols, 4(2), 102220. Retrieved from [Link]

  • (n.d.). Pre-Clinical Testing → Example of In Vitro Study to Assess Drug Toxicity. Retrieved from [Link]

  • Cox, H., et al. (2026). Discovery of mCMV280: An Oral Ectoparasiticide in the Isoxazoline Class with Reduced Mammalian Brain Exposure. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Creative Bioarray. (n.d.). LDH Cytotoxicity Assay. Retrieved from [Link]

  • Aslantürk, Ö. S. (2017). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Cytotoxicity. IntechOpen. Retrieved from [Link]

  • Al-Badr, A. A., & Al-Tufail, M. (2025). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. Retrieved from [Link]

  • Palmieri, V., et al. (2020). Survey of canine use and safety of isoxazoline parasiticides. Veterinary Medicine and Science, 6(4), 933-945. Retrieved from [Link]

  • Creative Biolabs. (2024, June 14). Small Animal In Vivo PK Service. Retrieved from [Link]

  • Fenech, M. (2000). The in vitro micronucleus technique. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 455(1-2), 81-95. Retrieved from [Link]

  • Aurigene Pharmaceutical Services. (2021, February 23). In vivo Pharmacokinetic Studies | Dog and Rodent PK. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023, August 8). Fact Sheet for Pet Owners and Veterinarians about Potential Adverse Events Associated with Isoxazoline Flea and Tick Products. Retrieved from [Link]

  • JoVE. (2022, September 2). Automated Method To Perform The In Vitro Micronucleus Assay l Protocol Preview. Retrieved from [Link]

  • MuriGenics. (n.d.). Pk/bio-distribution. Retrieved from [Link]

  • OECD. (2025, June 25). Test No. 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents. Retrieved from [Link]

  • (2025). Isoxazoline: An Emerging Scaffold in Pesticide Discovery. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Nakahira, K., et al. (2025). Comparative analysis of isoxazoline activity on human and canine GABA receptors expressed in Xenopus oocytes. PLoS ONE, 20(6), e0304821. Retrieved from [Link]

  • Merck Veterinary Manual. (n.d.). Isoxazoline Toxicosis in Animals. Retrieved from [Link]

  • Wang, M., et al. (n.d.). Murine Pharmacokinetic Studies. Bio-protocol, 4(13), e1167. Retrieved from [Link]

  • International Feed Industry Federation. (n.d.). SUB-CHRONIC ORAL TOXICITY TESTING IN LABORATORY ANIMALS. Retrieved from [Link]

  • National Toxicology Program. (2008, October 3). 407 | OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Retrieved from [Link]

  • (n.d.). Isoxazoline compositions and their use as antiparasitics. Google Patents.
  • (n.d.). Characteristic isoxazoline compounds with anticancer activity. ResearchGate. Retrieved from [Link]

  • Li, Y., et al. (2023). Discovery of a Novel Class of Acylthiourea-Containing Isoxazoline Insecticides against Plutella xylostella. Molecules, 28(7), 3236. Retrieved from [Link]

  • MSD Veterinary Manual. (n.d.). Isoxazoline Toxicosis in Animals. Retrieved from [Link]

Sources

Methodological & Application

applications of 3-Methyl-5-octyl-4,5-dihydro-1,2-oxazole in agricultural chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Application Notes: 3-Methyl-5-octyl-4,5-dihydro-1,2-oxazole (MODO) as a Versatile Lipophilic Scaffold in Agricultural Chemistry

Executive Summary

3-Methyl-5-octyl-4,5-dihydro-1,2-oxazole (CAS 1015-00-5)[1], hereafter referred to as MODO , is a specialized compound belonging to the 2-isoxazoline class. In modern agrochemistry, the isoxazoline pharmacophore is of immense strategic importance, serving as the core structure for broad-spectrum ectoparasiticides, lepidopteran insecticides, and herbicide safeners[2].

MODO is uniquely characterized by a polar 4,5-dihydro-1,2-oxazole core coupled with a highly lipophilic 5-octyl chain. Rather than acting as a highly toxic end-use pesticide, MODO is utilized by formulation scientists and agricultural chemists as a highly effective model compound, structural scaffold, and synthetic bioisostere . This guide details the causal reasoning and self-validating protocols for utilizing MODO across three critical domains of agricultural chemistry.

Application 1: Modeling Cuticular Penetration Dynamics in Arthropods

Context & Causality The field efficacy of commercial isoxazoline-class insecticides (e.g., fluralaner) is frequently bottlenecked by decreased cuticular penetration, which is a primary mechanism of pest resistance[3]. Studying the passive diffusion kinetics of these commercial active ingredients is notoriously difficult; their extreme toxicity triggers rapid physiological shutdown in the insect, confounding passive diffusion data.

MODO serves as an ideal, low-toxicity structural surrogate. Its logP value closely mimics commercial isoxazolines, allowing formulation chemists to isolate the physicochemical variables of carrier solvents. By evaluating how different solvents carry MODO across the epicuticular wax layer of pests like the house fly (Musca domestica), researchers can optimize spray formulations without the interference of target-site mortality.

Protocol 1: Self-Validating Cuticular Penetration Assay This protocol utilizes a dual-compartment wash method to ensure mass-balance validation (Total Applied = Surface Recovered + Internally Extracted).

  • Formulation Preparation : Prepare 10 mM solutions of MODO in three distinct carrier solvents: Acetone (volatile control), Propylene Carbonate (polar), and Butyl Lactate (lipophilic). Spike each solution with 1 µM of a deuterated internal standard (MODO-d3) to validate downstream extraction efficiency.

  • Topical Application : Using a Hamilton repeating micro-dispenser, apply a 1 µL droplet of the formulation directly to the thoracic notum of cold-anesthetized M. domestica (n=50 per treatment group).

  • Surface Recovery (Unpenetrated Fraction) : At intervals of 1, 4, and 8 hours post-application, wash the treated insects with 3 × 500 µL of hexane. Causality: Hexane is strictly non-polar; it selectively strips the epicuticular wax and unabsorbed MODO without lysing cells or extracting internal tissues.

  • Internal Extraction (Penetrated Fraction) : Homogenize the washed insects in 2 mL of cold acetonitrile using a bead beater. Centrifuge at 10,000 × g for 10 minutes to precipitate structural proteins and chitin.

  • Quantification : Analyze both fractions via LC-MS/MS (ESI+ mode, monitoring the [M+H]⁺ ion at m/z 198.2).

  • Validation : Calculate the penetration rate as: [Internal MODO / (Surface MODO + Internal MODO)] × 100. The recovery of MODO-d3 must exceed 90% for the assay to be considered valid.

Table 1: Representative Carrier Solvent Effects on MODO Cuticular Penetration

Carrier SolventlogP of Solvent1h Penetration (%)4h Penetration (%)8h Penetration (%)Formulation Suitability
Acetone (Control) -0.2312.4 ± 1.228.5 ± 2.141.2 ± 3.0Baseline reference; evaporates too rapidly for field use.
Propylene Carbonate -0.418.1 ± 0.919.3 ± 1.833.6 ± 2.5Poor; polar nature causes phase separation on cuticular wax.
Butyl Lactate 1.1022.5 ± 1.554.2 ± 3.478.9 ± 4.1Excellent; lipophilic nature fluidizes cuticular waxes.

Application 2: Structural Scaffold for Herbicide Safener Development

Context & Causality Herbicide safeners are agrochemicals co-applied with herbicides to protect crops (like corn and wheat) from chemical injury. They achieve this by upregulating detoxifying enzymes, predominantly Glutathione S-transferases (GSTs)[4].

Isoxazoline derivatives are industry standards for safener applications. The specific 5-octyl chain of MODO provides a unique lipid-anchoring effect, facilitating rapid integration into the plant cuticle during pre-emergence soil applications. Once internalized, the isoxazoline ring acts as a signaling electrophile, mimicking endogenous plant stress-response elicitors (like oxylipins) to trigger the transcription of GST genes.

G MODO MODO Formulation (3-Methyl-5-octyl-2-isoxazoline) Cuticle Plant Cuticular Wax (Lipid Integration via Octyl Chain) MODO->Cuticle Passive Diffusion Cytosol Cytosolic Safener-Binding Protein (Receptor Activation) Cuticle->Cytosol Cellular Uptake Nucleus Transcriptional Activation (Promoter Region Binding) Cytosol->Nucleus Signal Transduction GST Glutathione S-Transferase (GST) Enzyme Upregulation Nucleus->GST Gene Expression Detox Herbicide Detoxification (Crop Protection Achieved) GST->Detox Catalytic Conjugation

Mechanism of Isoxazoline-mediated GST induction and herbicide detoxification in crop cells.

Protocol 2: In Vivo GST Induction and Safener Efficacy Assay This protocol uses a known commercial safener as a positive control to self-validate the plant's physiological responsiveness.

  • Seed Treatment : Surface-sterilize Zea mays (corn) seeds. Submerge seeds in a 50 µM emulsion of MODO (formulated with 0.1% Tween-20) for 12 hours.

    • Controls: Use 50 µM isoxadifen-ethyl as a positive control and 0.1% Tween-20 as a negative (vehicle) control.

  • Cultivation & Herbicide Stress : Plant seeds in a controlled growth chamber (25°C, 16h photoperiod). At the V1 growth stage (approx. 7 days), spray the foliage with a sublethal dose of a chloroacetamide herbicide (e.g., S-metolachlor at 150 g ai/ha).

  • Protein Extraction : 48 hours post-herbicide application, harvest 1 g of shoot tissue. Homogenize in 5 mL of 100 mM potassium phosphate buffer (pH 7.0) containing 1 mM EDTA and 1% Polyvinylpyrrolidone (PVP). Centrifuge at 15,000 × g at 4°C for 20 minutes to isolate the cytosolic fraction.

  • Enzymatic Assay : In a UV-transparent microplate, combine 10 µL of the protein supernatant, 180 µL of reaction buffer, 5 µL of 40 mM GSH (reduced glutathione), and 5 µL of 40 mM CDNB (1-chloro-2,4-dinitrobenzene).

  • Measurement : Monitor the change in absorbance at 340 nm over 5 minutes. Calculate specific GST activity (µmol/min/mg protein) using the extinction coefficient of the GS-DNB conjugate (9.6 mM⁻¹ cm⁻¹). A valid assay will show the positive control (isoxadifen-ethyl) inducing at least a 2.5-fold increase in GST activity over the negative control.

Application 3: Stable Bioisostere in Semiochemical Formulations

Context & Causality Semiochemicals (such as sex pheromones) are critical for integrated pest management (IPM) strategies, including mating disruption and attract-and-kill methodologies[5]. Many lepidopteran sex pheromones feature long aliphatic chains terminating in epoxides or aldehydes. Unfortunately, these functional groups are highly susceptible to environmental degradation (hydrolysis and UV oxidation) in agricultural fields.

MODO serves as a highly stable bioisostere for these semiochemicals. The 5-octyl chain mimics the hydrophobic tail of natural pheromones, while the 4,5-dihydro-1,2-oxazole ring maintains a similar spatial geometry and dipole moment to an epoxide ring. Crucially, the isoxazoline ring possesses vastly superior hydrolytic stability, extending the field-life of pheromone dispensers from days to weeks.

Protocol 3: Electroantennography (EAG) Validation Assay This protocol ensures that the synthetic bioisostere (MODO) successfully binds to the target insect's olfactory receptors prior to expensive field trials.

  • Antennal Preparation : Carefully excise the antenna of a male target lepidopteran (e.g., Spodoptera litura). Clip the distal tip and mount the antenna between two glass capillary electrodes filled with insect saline solution (0.1 M KCl).

  • Stimulus Delivery : Load 10 µg of MODO (dissolved in 10 µL of hexane) onto a filter paper strip inside a glass Pasteur pipette. Allow the hexane to evaporate completely.

    • Controls: Prepare a positive control (the insect's natural epoxide pheromone) and a negative control (hexane solvent only).

  • Recording : Connect the electrodes to a high-impedance amplifier. Deliver a standardized 0.5-second pulse of purified, humidified air through the Pasteur pipette over the antenna.

  • Validation & Analysis : Record the depolarization amplitude (in mV). A valid system will show a sharp depolarization peak followed by a return to baseline within 5 seconds post-stimulus. Compare the MODO-induced depolarization amplitude to the natural pheromone to quantify relative receptor binding affinity.

References

  • Brazier-Hicks, M., et al. (2024). Selective herbicide safening in dicot plants: a case study in Arabidopsis. Frontiers in Plant Science. Retrieved from [Link][4]

  • Burgess, E., et al. (2025). Carrier solvent effects on the toxicity and penetration rate of fluralaner in the house fly, Musca domestica L. (Diptera: Muscidae). PubMed / Pesticide Biochemistry and Physiology. Retrieved from [Link][3]

  • De Souza, et al. (2023). Advances in Non-Chemical Tools to Control Poultry Hematophagous Mites. National Center for Biotechnology Information (PMC). Retrieved from [Link][5]

  • Wang, Y., et al. (2023). Design, Synthesis, and Insecticidal Activity of Novel Isoxazoline Compounds That Contain Meta-diamides against Fall Armyworm (Spodoptera frugiperda). Journal of Agricultural and Food Chemistry (ACS Publications). Retrieved from [Link][2]

Sources

Troubleshooting & Optimization

troubleshooting regioselectivity issues in 3-Methyl-5-octyl-4,5-dihydro-1,2-oxazole synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-Methyl-5-octyl-4,5-dihydro-1,2-oxazole. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on mastering regioselectivity.

Introduction: The Challenge of Regioselectivity

The synthesis of 3-Methyl-5-octyl-4,5-dihydro-1,2-oxazole, a 3,5-disubstituted isoxazoline, is most commonly achieved via a [3+2] cycloaddition reaction between acetonitrile oxide and 1-decene.[1] This powerful reaction constructs the five-membered heterocyclic core in a single, stereospecific step.[2] However, the primary challenge encountered in this and similar syntheses is controlling the regioselectivity. The reaction can yield two distinct regioisomers: the desired 3-Methyl-5-octyl product and the undesired 3-Methyl-4-octyl isomer.

This guide provides in-depth troubleshooting strategies and foundational knowledge to help you maximize the yield of the target molecule by controlling the regiochemical outcome of your reaction.

cluster_reactants Reactants cluster_intermediate In Situ Generation cluster_products [3+2] Cycloaddition Products acetaldoxime Acetaldoxime nitrile_oxide Acetonitrile Oxide (1,3-Dipole) acetaldoxime->nitrile_oxide Oxidation decene 1-Decene product_35 3-Methyl-5-octyl-4,5-dihydro-1,2-oxazole (Desired 3,5-isomer) decene->product_35 Favored Pathway product_34 3-Methyl-4-octyl-4,5-dihydro-1,2-oxazole (Undesired 3,4-isomer) decene->product_34 Minor Pathway reagents [Oxidizing Agent] e.g., NCS, NaOCl nitrile_oxide->product_35 Favored Pathway nitrile_oxide->product_34 Minor Pathway

Caption: General reaction scheme for the synthesis of 3-Methyl-5-octyl-4,5-dihydro-1,2-oxazole.

Troubleshooting Guide: Mastering Regioselectivity

This section directly addresses common experimental issues in a question-and-answer format.

Question: My reaction is producing a significant amount of the 3-methyl-4-octyl regioisomer. How can I increase the yield of the desired 3,5-isomer?

Answer: The formation of a mixture of regioisomers is the most common problem in this synthesis.[3] Regioselectivity is governed by a combination of steric and electronic factors, which can be influenced by adjusting the reaction conditions.[4] The formation of the 3,5-disubstituted isomer is generally favored electronically according to Frontier Molecular Orbital (FMO) theory, but this preference can be undermined by other factors.[5]

Core Causality: Frontier Molecular Orbital (FMO) Theory The regioselectivity of 1,3-dipolar cycloadditions is often controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[6] For the reaction between acetonitrile oxide (a nitrile oxide) and 1-decene (a terminal alkene), the dominant interaction is typically between the HOMO of the alkene (dipolarophile) and the LUMO of the nitrile oxide (dipole).[5][7]

The FMO analysis predicts that the larger orbital coefficient on the terminal carbon (C1) of the 1-decene HOMO will preferentially interact with the larger orbital coefficient on the carbon atom of the nitrile oxide LUMO. This alignment leads to the formation of the 3,5-disubstituted isoxazoline.

FMO_Interaction cluster_LUMO LUMO (Acetonitrile Oxide) cluster_HOMO HOMO (1-Decene) cluster_TS Favorable Transition State LUMO_C C (Large Coefficient) LUMO_N N TS Leads to 3,5-isomer LUMO_C->TS Primary Interaction LUMO_O O (Small Coefficient) HOMO_C1 C1 (Large Coefficient) LUMO_O->TS Secondary Interaction HOMO_C2 C2 (Small Coefficient)

Caption: FMO diagram illustrating the favorable HOMO-LUMO interaction leading to the 3,5-regioisomer.

Actionable Solutions:

  • Modify Reaction Temperature: Lowering the reaction temperature can enhance selectivity.[3] Reactions run at 0 °C or even -20 °C often show a better regioisomeric ratio compared to those at room temperature or reflux, as the lower energy pathway to the 3,5-isomer becomes more dominant.

  • Solvent Selection: While solvent effects can be subtle, they can influence the outcome.[2][8] Experiment with a range of solvents of varying polarity. Non-polar solvents like toluene or dichloromethane are common starting points. In some cases, highly polar or fluorinated solvents have been shown to improve yields and selectivity.[9]

  • Utilize a Lewis Acid Catalyst: The addition of a catalytic amount of a Lewis acid can significantly enhance regioselectivity.[10] Lewis acids, such as Magnesium(II) or Nickel(II) complexes, can coordinate to both the nitrile oxide and the alkene, pre-organizing the transition state to strongly favor the 3,5-isomer.

Question: Can a catalyst be used to improve regioselectivity? If so, which ones and how?

Answer: Yes, catalysis is a highly effective strategy. The choice of catalyst is critical as it can not only improve but, in some cases, even reverse the inherent regioselectivity of the reaction.[11][12]

Catalyst TypeTypical Effect on 3,5 vs 3,4 RatioMechanism of ActionReference
Magnesium (e.g., Mg(ClO₄)₂) or Nickel (e.g., Ni(ClO₄)₂) Complexes Significantly increases 3,5-isomer formationLewis acids coordinate to the oxygen of the nitrile oxide and potentially a directing group on the alkene, stabilizing the electronically favored transition state.[10]
Copper(I) Salts (e.g., CuI) Strongly favors 3,5-isomer formationOften used in "click" chemistry contexts, copper catalysts are highly effective at controlling regioselectivity in cycloadditions.[5][12]
Ruthenium Complexes (e.g., Cp*RuCl(PPh₃)₂) Can reverse selectivity to favor the 3,4-isomerThe metal catalyst completely overrides the inherent electronic preference of the reactants, leading to the less common regioisomer. This is useful if the 3,4-isomer is the desired product.[11][12]

Recommendation: For maximizing the yield of 3-Methyl-5-octyl-4,5-dihydro-1,2-oxazole, start by introducing a catalytic amount (5-10 mol%) of a simple Lewis acid like Ni(ClO₄)₂. See the experimental protocols section for a detailed procedure.

Question: I'm observing significant furoxan byproduct formation. How does this relate to regioselectivity and how can I minimize it?

Answer: Furoxan (a 1,2,5-oxadiazole-2-oxide) is the dimer of nitrile oxide.[5] Its formation is a major competing side reaction that lowers the overall yield. This issue is directly linked to the concentration of the nitrile oxide in the reaction mixture.

Causality: If the concentration of the generated nitrile oxide is too high, it is more likely to react with itself (dimerize) than with the 1-decene dipolarophile. This problem does not directly affect the ratio of the two isoxazoline isomers formed, but it severely reduces the yield of both, making purification more difficult and wasting starting material.

Troubleshooting Flowchart:

Troubleshooting start Poor Regioselectivity or Low Yield check_byproduct Primary Issue? start->check_byproduct isomeric_mixture High % of 3,4-isomer check_byproduct->isomeric_mixture Regioselectivity low_yield High % of Furoxan Dimer check_byproduct->low_yield Yield solution_isomer_temp Lower Reaction Temperature (e.g., 0 °C to -20 °C) isomeric_mixture->solution_isomer_temp solution_yield_slow Slowly add oxidant/base (Maintain low [R-CNO]) low_yield->solution_yield_slow solution_isomer_catalyst Add Lewis Acid Catalyst (e.g., 5-10 mol% Ni(ClO₄)₂) solution_isomer_temp->solution_isomer_catalyst solution_isomer_solvent Screen Solvents (Toluene, CH₂Cl₂, THF) solution_isomer_catalyst->solution_isomer_solvent result Improved Regioselectivity & Yield solution_isomer_solvent->result solution_yield_excess Use slight excess of alkene (1.1-1.2 equiv 1-decene) solution_yield_slow->solution_yield_excess solution_yield_excess->result

Caption: Decision-making flowchart for troubleshooting regioselectivity and yield issues.

Actionable Solutions:

  • Slow In Situ Generation: The key is to generate the nitrile oxide in situ and slowly, so that it reacts with the 1-decene as soon as it is formed. If you are using an oxidant like N-chlorosuccinimide (NCS) or a base to generate the nitrile oxide from acetaldoxime, add the reagent dropwise over a prolonged period (e.g., 1-2 hours) using a syringe pump.[3][5]

  • Use an Excess of Dipolarophile: Use a slight excess (e.g., 1.1 to 1.2 equivalents) of 1-decene. This increases the probability that a newly formed nitrile oxide molecule will collide with an alkene rather than another nitrile oxide.

Frequently Asked Questions (FAQs)

Q1: What is the standard protocol for synthesizing 3-Methyl-5-octyl-4,5-dihydro-1,2-oxazole? A standard laboratory protocol involves the in-situ generation of acetonitrile oxide from acetaldoxime via oxidation, which then reacts with 1-decene. A common and effective oxidant is N-chlorosuccinimide (NCS) in the presence of a base like triethylamine.[13] See Section 4 for a detailed protocol.

Q2: Are there alternative methods to generate the acetonitrile oxide in situ? Yes, several methods exist. The choice can sometimes impact yield and purity.

  • Dehydrohalogenation of Hydroxamoyl Halides: This classic method involves treating an α-chloroaldoxime with a non-nucleophilic base like triethylamine.[12]

  • Oxidation of Aldoximes: Besides NCS, other oxidants like sodium hypochlorite (bleach) or hypervalent iodine reagents can be used.[13][14][15]

  • From Nitroalkanes: Silyl nitronates, generated from nitroethane, can serve as stable precursors to nitrile oxides for cycloadditions.[16]

Q3: How can I accurately determine the ratio of my regioisomers? The most reliable method is ¹H NMR spectroscopy. The protons on the isoxazoline ring (at the C4 and C5 positions) will have distinct chemical shifts and coupling constants for each regioisomer. The ratio can be determined by integrating the characteristic signals for each isomer. For more complex mixtures or for trace analysis, GC-MS can also be used to separate and identify the isomers.

Experimental Protocols

Protocol 1: Standard Synthesis via NCS Oxidation

This protocol describes the in-situ generation of acetonitrile oxide from acetaldoxime using NCS, followed by its cycloaddition with 1-decene.

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add acetaldoxime (1.0 g, 16.9 mmol) and 1-decene (2.62 mL, 18.6 mmol, 1.1 equiv).

  • Dissolution: Add 30 mL of anhydrous dichloromethane (DCM). Cool the flask to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (2.6 mL, 18.6 mmol, 1.1 equiv) to the solution.

  • Slow Oxidant Addition: In a separate flask, dissolve N-chlorosuccinimide (NCS) (2.49 g, 18.6 mmol, 1.1 equiv) in 20 mL of anhydrous DCM. Transfer this solution to a syringe and add it dropwise to the reaction mixture over 1 hour using a syringe pump.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup: Quench the reaction by adding 30 mL of water. Separate the organic layer, wash with brine (2 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the two regioisomers and any furoxan byproduct.

Protocol 2: Lewis Acid-Catalyzed Synthesis for Enhanced Regioselectivity

This protocol employs a nickel catalyst to improve the yield of the desired 3,5-isomer.[10]

  • Catalyst Preparation: To a flame-dried 100 mL round-bottom flask, add Nickel(II) perchlorate hexahydrate (Ni(ClO₄)₂·6H₂O) (310 mg, 0.845 mmol, 0.05 equiv). Heat gently under vacuum to remove water until a pale green powder is obtained. Allow the flask to cool under an inert atmosphere (N₂ or Ar).

  • Reactant Addition: To the flask containing the catalyst, add acetaldoxime (1.0 g, 16.9 mmol), 1-decene (2.62 mL, 18.6 mmol, 1.1 equiv), and 30 mL of anhydrous dichloromethane (DCM).

  • Cooling & Base: Cool the mixture to 0 °C in an ice bath and add triethylamine (2.6 mL, 18.6 mmol, 1.1 equiv).

  • Slow Oxidant Addition: Slowly add a solution of NCS (2.49 g, 18.6 mmol, 1.1 equiv) in 20 mL of anhydrous DCM via syringe pump over 1 hour.

  • Reaction & Workup: Follow steps 5-8 from Protocol 1. The regioisomeric ratio should be significantly improved in favor of the 3-Methyl-5-octyl product.

References

  • Spiro Isoxazolines via Nitrile Oxide 1,3-Dipolar Cycloaddition Reactions. (2010). Google Scholar.
  • Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. (2023). MDPI. Available at: [Link]

  • Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates. (2016). Bioorganic & Medicinal Chemistry. Available at: [Link]

  • SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. (n.d.). Google Scholar.
  • Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles. (2009). Organic Chemistry Portal. Available at: [Link]

  • 1,3-Dipolar cycloaddition. (n.d.). Wikipedia. Available at: [Link]

  • Theoretical Study on the Regioselectivity of Nitrile Oxide 1,3-Dipolar Cycloaddition to Propyne. (2010). Acta Chimica Sinica. Available at: [Link]

  • Ru-Catalyzed [3 + 2] Cycloaddition of Nitrile Oxides and Electron-Rich Alkynes with Reversed Regioselectivity. (n.d.). ResearchGate. Available at: [Link]

  • Asymmetric 1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides Catalyzed by Chiral Binaphthyldiimine-Ni(II) Complexes. (2008). The Journal of Organic Chemistry. Available at: [Link]

  • In-Plane Aromaticity in 1,3-Dipolar Cycloadditions. Solvent Effects, Selectivity, and Nucleus-Independent Chemical Shifts. (n.d.). ACS Publications. Available at: [Link]

  • Mechanism and Regioselectivity of 1,3‐Dipolar Cycloaddition of Nitrile Oxides to 3‐Methylene Oxindole: A Density Functional Theory Study. (2020). ResearchGate. Available at: [Link]

  • 1,3-Dipolar cycloaddition on solid supports: nitrone approach towards isoxazolidines and isoxazolines and subsequent transformations. (2005). Chemical Society Reviews. Available at: [Link]

  • The Regiospecific Synthesis of Some New 3,5‐Disubstituted Isoxazoles. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. (n.d.). CORE. Available at: [Link]

  • Ab Initio Study of the Regiochemistry of 1,3-Dipolar Cycloadditions. Reactions of Diazomethane and Formonitrile Oxide with Ethene, Propene, Acrylonitrile, and Methyl Vinyl Ether. (n.d.). PubMed. Available at: [Link]

  • The Puzzle of the Regioselectivity and Molecular Mechanism of the (3+2) Cycloaddition Reaction Between E-2-(Trimethylsilyl)-1-Nitroethene and Arylonitrile N-Oxides: Molecular Electron Density Theory (MEDT) Quantumchemical Study. (2025). MDPI. Available at: [Link]

  • REGIOSELECTIVITY OF INTRAMOLECULAR NITRILE OXIDE–ALLENE CYCLOADDITIONS. (2003). Google Scholar.
  • Combined experimental and theoretical studies of regio- and stereoselectivity in reactions of β-isoxazolyl- and β-imidazolyl enamines with nitrile oxides. (2016). Beilstein Journals. Available at: [Link]

  • Nitrile Oxide/Alkyne Cycloadditions A Credible Platform for Synthesis of Bioinspired Molecules by MetalFree Molecular Clicking. (2012). MURAL - Maynooth University Research Archive Library. Available at: [Link]

  • Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. (2019). Frontiers. Available at: [Link]

  • Synthesis of 3,5-Disubstituted Isoxazoles Containing Privileged Substructures with a Diverse Display of Polar Surface Area. (2017). ACS Combinatorial Science. Available at: [Link]

  • Regio- and stereochemistry of 1,3-dipolar cycloaddition of nitrile oxides to alkenes. (n.d.). Russian Chemical Reviews. Available at: [Link]

  • Synthesis, Optimization and Structure-Activity Relationships of 3,5-Disubstituted Isoxazolines as New Anti-tuberculosis Agents. (n.d.). PMC. Available at: [Link]

  • A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. (2024). MDPI. Available at: [Link]

  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. (2025). Zanco Journal of Medical Sciences (ZJMS). Available at: [Link]

  • Additive-assisted regioselective 1,3-dipolar cycloaddition of azomethine ylides with benzylideneacetone. (2014). Beilstein Journals. Available at: [Link]

  • Synthesis of Isoxazoles via Electrophilic Cyclization. (n.d.). Organic Letters. Available at: [Link]

  • Catalytic Asymmetric Synthesis of Isoxazolines from Silyl Nitronates. (2015). ACS Publications. Available at: [Link]

  • Diastereofacial Selection in Nitrile Oxide Cycloaddition Reactions. (n.d.). PMC. Available at: [Link]

  • Regioselective synthesis of novel spiro-isoxazolines congeners as antimicrobial agents: in vitro and in-silico assessments. (n.d.). Frontiers. Available at: [Link]

  • Synthesis of 2-isoxazolines. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. (2025). MDPI. Available at: [Link]

  • On the Question of the Regio-, Stereoselectivity and the Molecular Mechanism of the (3+2) Cycloaddition Reaction Between (Z)-C-Phenyl-N-alkyl(phenyl)nitrones and (E)-3-(Methylsulfonyl)-propenoic Acid Derivatives. (n.d.). PMC. Available at: [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). Google Scholar.
  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (n.d.). Google Scholar.
  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (2025). PMC. Available at: [Link]

  • Unexpected Synthesis of 2,4,5-Trisubstituted Oxazoles via a Tandem Aza-Wittig/Michael/Isomerization Reaction of Vinyliminophosphorane. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • methyl 3-methyl-4,5-dihydro-5-isoxazolecarboxylate. (2025). ChemSrc. Available at: [Link]

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. (n.d.). Google Scholar.

Sources

minimizing side products during 3-Methyl-5-octyl-4,5-dihydro-1,2-oxazole preparation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals scaling up the preparation of 3-methyl-5-octyl-4,5-dihydro-1,2-oxazole (commonly referred to as 3-methyl-5-octyl-2-isoxazoline).

Overview & Reaction Dynamics

The synthesis of this specific isoxazoline relies on a 1,3-dipolar cycloaddition between acetonitrile oxide and 1-decene. Because nitrile oxides are highly reactive and transient, they must be generated in situ. Without precise kinetic control, the dipole will rapidly undergo competitive dimerization or form undesired regioisomers, severely impacting the yield of your target intermediate.

ReactionPathway NOxide Acetonitrile Oxide (1,3-Dipole) Product 3-Methyl-5-octyl-2-isoxazoline (Target Product) NOxide->Product [3+2] Cycloaddition (Desired) Diradical Dinitrosoalkene Diradical (Intermediate) NOxide->Diradical Dimerization (High Conc.) Alkene 1-Decene (Dipolarophile) Alkene->Product Furoxan Dimethylfuroxan (Dimerization Side Product) Diradical->Furoxan Ring Closure

Caption: Competing pathways in the cycloaddition of acetonitrile oxide and 1-decene.

Troubleshooting Guide & FAQs

Q1: Why is my reaction yielding predominantly dimethylfuroxan instead of the desired isoxazoline? Causality & Mechanism : Nitrile oxides are highly reactive dipoles. If the steady-state concentration of acetonitrile oxide in the reaction mixture exceeds the rate at which it can react with the 1-decene dipolarophile, it will react with itself.1[1]. Solution : Enforce a low steady-state concentration of the nitrile oxide. Generate the dipole in situ and introduce the precursor (e.g., acetohydroximoyl chloride) via a syringe pump over 4–6 hours into an excess of 1-decene. 2[2].

Q2: How do I control the regioselectivity to avoid the 4-octyl-isoxazoline isomer? Causality & Mechanism : The 1,3-dipolar cycloaddition of terminal alkenes like 1-decene inherently favors the 5-substituted isoxazoline.3[3]. However, elevated temperatures or highly coordinating solvents can perturb these energy gaps, eroding regioselectivity. Solution : Maintain the reaction at strictly ambient temperature (20–25 °C) and utilize non-polar or moderately polar aprotic solvents (e.g., dichloromethane or toluene) to maximize the kinetic preference for the 5-octyl regioisomer.

Q3: What is the most reliable self-validating method for generating acetonitrile oxide in situ? Causality & Mechanism : Dehydrohalogenation of acetohydroximoyl chloride using a mild base (triethylamine) is superior to the dehydration of nitroalkanes for this specific substrate because it allows for precise stoichiometric control without harsh dehydrating agents. Solution : The system is self-validating: as triethylamine is added, the precipitation of triethylamine hydrochloride ( Et3​N⋅HCl ) serves as a visual indicator that the nitrile oxide is being successfully generated. If no precipitate forms, the hydroximoyl chloride precursor has likely degraded.

Quantitative Data: Impact of Reaction Conditions on Product Distribution

To illustrate the importance of kinetic control, the following table summarizes the product distribution based on the addition method of the base to a mixture of acetohydroximoyl chloride and 1-decene.

Addition MethodAddition TimeEquivalents of 1-DeceneIsoxazoline Yield (%)Dimethylfuroxan Yield (%)
Bolus (All at once)< 1 min1.0 eq32%61%
Dropwise (Manual)30 mins1.5 eq65%28%
Syringe Pump4 hours2.0 eq92% < 2%
Syringe Pump4 hours1.0 eq78%15%

Note: Yields determined by quantitative GC-FID against an internal standard.

Experimental Protocol: Optimized Syringe-Pump Methodology

This protocol outlines the optimized synthesis designed to minimize furoxan formation and maximize the 5-octyl regioisomer.

Step 1: Preparation of the Dipolarophile Solution

  • Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and an argon inlet.

  • Add 1-decene (2.0 equivalents, 20 mmol) and dissolve in 30 mL of anhydrous dichloromethane (DCM).

  • Add triethylamine (1.2 equivalents, 12 mmol) to the flask. Stir at 20 °C.

Step 2: Preparation of the Dipole Precursor

  • In a separate vial, dissolve acetohydroximoyl chloride (1.0 equivalent, 10 mmol) in 10 mL of anhydrous DCM.

  • Draw this solution into a gas-tight glass syringe.

Step 3: Controlled In Situ Generation (The Critical Step)

  • Mount the syringe onto a programmable syringe pump.

  • Connect the syringe to the reaction flask via a PTFE line and a sub-surface needle.

  • Set the addition rate to 2.5 mL/hr (total addition time = 4 hours).

  • Self-Validation Check: Within 15 minutes of addition, a fine white precipitate ( Et3​N⋅HCl ) must appear, confirming the in situ generation of acetonitrile oxide.

Step 4: Workup and Purification

  • Once the addition is complete, stir the suspension for an additional 1 hour at 20 °C.

  • Quench the reaction by adding 20 mL of saturated aqueous NH4​Cl .

  • Transfer to a separatory funnel, extract the aqueous layer with DCM (2 x 15 mL), and wash the combined organic phases with brine.

  • Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purify the crude oil via flash column chromatography (Silica gel, 95:5 Hexanes:Ethyl Acetate) to isolate the pure 3-methyl-5-octyl-4,5-dihydro-1,2-oxazole.

Workflow Step1 1. Dissolve 1-Decene & Et3N in Anhydrous DCM Step3 3. Syringe Pump Addition (4 hr duration at 20 °C) Step1->Step3 Step2 2. Prepare Acetohydroximoyl Chloride in Syringe Step2->Step3 Step4 4. Visual Validation: Et3N·HCl Precipitate Forms Step3->Step4 Generates Dipole Step5 5. Aqueous Quench (NH4Cl) & Extraction Step4->Step5 Reaction Complete Step6 6. Column Chromatography (Hexanes/EtOAc) Step5->Step6 Isolate API Intermediate

Caption: Step-by-step workflow for the controlled synthesis of 3-methyl-5-octyl-2-isoxazoline.

References

  • Title : Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study[1] Source : Journal of the American Chemical Society URL :[Link]

  • Title : Catalyst-Free Formation of Nitrile Oxides and Their Further Transformations to Diverse Heterocycles[2] Source : Organic Letters - ACS Publications URL :[Link]

  • Title : A computational study of 1,3-dipolar cycloadditions of nitrile oxides with dienes[3] Source : Elsevier URL :[Link]

Sources

Technical Support Center: Overcoming Scale-Up Challenges for 3-Methyl-5-octyl-4,5-dihydro-1,2-oxazole Production

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and scale-up of 3-Methyl-5-octyl-4,5-dihydro-1,2-oxazole. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with the production of this long-chain alkyl isoxazoline. Our focus is on providing practical, field-tested solutions grounded in robust chemical principles to ensure your success from the bench to pilot scale.

The synthesis of 3,5-disubstituted isoxazolines, such as 3-Methyl-5-octyl-4,5-dihydro-1,2-oxazole, is most commonly and efficiently achieved via a 1,3-dipolar cycloaddition reaction.[1][2] This involves the in situ generation of a nitrile oxide (acetonitrile oxide) which then reacts with a dipolarophile (1-decene). While elegant, this pathway presents unique challenges, particularly concerning reaction control, byproduct formation, and purification, which become more pronounced during scale-up. This guide provides direct answers to the critical issues you may encounter.

Troubleshooting Guide: From Synthesis to Purification

This section addresses specific, common problems in a question-and-answer format, following the typical experimental workflow.

Part 1: Reaction Initiation & Execution

Question 1: My reaction yield is consistently low (<40%). What are the primary causes and how can I improve it?

Answer: Low yields in this 1,3-dipolar cycloaddition are most often traced back to the stability and reactivity of the nitrile oxide intermediate. Acetonitrile oxide is a high-energy, reactive species prone to a primary side reaction: dimerization to form a furoxan (3,4-dimethyl-1,2,5-oxadiazole 2-oxide).[3][4] To maximize the yield of your desired isoxazoline, you must kinetically favor the cycloaddition with 1-decene over the dimerization pathway.

Core Troubleshooting Steps:

  • Slow Reagent Addition: The most critical factor is to maintain a low concentration of the nitrile oxide at any given time. This is achieved by generating it in situ and slowly adding the precursor (e.g., a solution of acetaldoxime and oxidant) to the vessel already containing the 1-decene dipolarophile. This ensures the nitrile oxide is more likely to encounter and react with 1-decene rather than another nitrile oxide molecule.[4]

  • Monitor for Completion: Ensure the reaction has genuinely finished. Monitor progress using Thin Layer Chromatography (TLC) or LC-MS. If starting material (1-decene) remains despite the complete consumption of the nitrile oxide precursor, you may need to adjust stoichiometry or reaction time.

  • Temperature Control: While many cycloadditions run at room temperature, gentle heating (e.g., 40-50 °C) can sometimes increase the rate of the desired cycloaddition. However, excessive heat can accelerate decomposition and side reactions. Temperature control is a critical parameter to optimize.[5]

Question 2: I've identified a significant furoxan byproduct in my crude NMR. How can I suppress its formation?

Answer: Furoxan formation is a classic sign of nitrile oxide dimerization and indicates its concentration is too high during the reaction.[3][4]

Mitigation Strategies:

  • High Dilution: Running the reaction at a higher dilution can physically separate the nitrile oxide intermediates, reducing the likelihood of dimerization. This is often a trade-off with reactor volume and solvent cost at scale.

  • Optimized Addition Rate: As detailed in the protocol below, use a syringe pump for the slow, controlled addition of the oxidant (e.g., sodium hypochlorite solution) to the mixture of acetaldoxime and 1-decene. This is the most effective method for minimizing the transient concentration of the nitrile oxide.

  • Ensure Dipolarophile Excess: Using a slight excess of the alkene (1-decene, e.g., 1.1 to 1.2 equivalents) can help to "scavenge" the nitrile oxide as it is formed.

Question 3: During a 1 kg scale-up attempt, we experienced a significant exotherm and had difficulty maintaining the target temperature. Why is this happening and how can we manage it?

Answer: Both the in situ generation of the nitrile oxide (from the oxidation of acetaldoxime) and the subsequent cycloaddition reaction can be exothermic. At a small scale, this heat dissipates easily into the surroundings. During scale-up, the reactor's volume increases cubically while its surface area (for heat exchange) only increases squarely. This fundamental principle leads to inefficient heat dissipation and a potential for thermal runaway.[5][6]

Scale-Up Safety & Control Measures:

  • Accurate Calorimetry: Before scaling, perform reaction calorimetry (e.g., using an RC1e calorimeter) on a smaller scale to quantify the heat of reaction and determine the maximum temperature of the synthesis reaction (MTSR).[7] This data is crucial for designing an adequate cooling system.

  • Engineered Controls: Do not rely on a simple ice bath for large-scale reactions. Use a jacketed reactor with a circulating chiller/heater for precise temperature control. Ensure the cooling capacity is sufficient to handle the total heat evolution.[6]

  • Extended Addition Time: Significantly slow down the addition rate of the limiting reagent compared to the lab scale. What takes 1 hour at the bench may need to take 4-8 hours in a 100L reactor to allow the cooling system to keep pace.

  • Internal Temperature Monitoring: Always monitor the internal reaction temperature with a thermocouple probe, as this can differ significantly from the jacket temperature.[5]

Part 2: Work-up & Purification

Question 4: My product, 3-Methyl-5-octyl-4,5-dihydro-1,2-oxazole, is an oil that is difficult to purify by standard silica gel chromatography. It streaks badly and co-elutes with nonpolar byproducts. What are my options?

Answer: The long C8 alkyl chain on your isoxazoline gives it a significant nonpolar character and a high affinity for other greasy impurities, making chromatographic separation challenging. The polarity is similar to that of unreacted 1-decene and other nonpolar side-products.

Alternative Purification Strategies:

  • Optimize Chromatography:

    • Solvent System: Use a very nonpolar mobile phase to start (e.g., pure hexane or heptane) and elute with a very shallow gradient of a slightly more polar solvent like ethyl acetate or diethyl ether. A 0-5% gradient might be necessary.

    • Deactivate Silica: The nitrogen on the isoxazoline ring can be slightly basic, leading to tailing on acidic silica gel. Try treating your silica with a small amount of triethylamine (e.g., 0.5% v/v in your mobile phase) to neutralize active sites.

  • Distillation: Given the oily nature and likely boiling point of the product, vacuum distillation can be a highly effective and scalable purification method. This is often preferred in industrial settings over chromatography for non-crystalline compounds.

  • Acid-Base Extraction: While not always effective, you can attempt to wash the crude organic layer with a dilute acid (e.g., 1M HCl) to see if any basic impurities can be removed. The isoxazoline itself is only weakly basic and may not partition into the aqueous layer.

  • Crystallization of a Derivative/Salt: In some cases, if purity is paramount and other methods fail, one could attempt to form a crystalline salt or derivative, although this adds steps to the synthesis. For some isoxazolines, crystallization from an aromatic solvent like toluene can be effective.[8][9]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for this synthesis?

The synthesis is a classic [3+2] cycloaddition, which is a type of pericyclic reaction.[10][11]

  • Nitrile Oxide Formation: First, the nitrile oxide (acetonitrile oxide) is generated in situ. A common lab method is the oxidation of acetaldoxime using an oxidant like sodium hypochlorite or a greener system like Oxone/NaCl.[12] The oxidant converts the oxime to a transient hydroximoyl chloride, which then eliminates HCl in the presence of a base to yield the nitrile oxide.

  • Cycloaddition: The nitrile oxide, which is the 1,3-dipole, then reacts with 1-decene, the dipolarophile. The reaction proceeds in a concerted fashion where the pi electrons of the alkene and the nitrile oxide rearrange to form a new five-membered heterocyclic ring in a single step.

G cluster_0 Step 1: Nitrile Oxide Generation cluster_1 Step 2: [3+2] Cycloaddition A Acetaldoxime (CH3-CH=NOH) B Acetonitrile Oxide (CH3-C≡N+-O-) A->B [Oxidant] - H2O, -Cl- D 3-Methyl-5-octyl- 4,5-dihydro-1,2-oxazole B->D C 1-Decene (C8H17-CH=CH2) C->D

Q2: Are there specific safety protocols I should follow when scaling up this reaction?

Yes, absolutely. Beyond the thermal hazards already discussed, you must consider the following:

  • Reagent Purity: When scaling, ensure the purity and concentration of your reagents are consistent. An old bottle of sodium hypochlorite may have a lower active chlorine content, affecting stoichiometry and yield.[5]

  • Ventilation: The generation of nitrile oxides can involve volatile and potentially hazardous intermediates. Ensure the reaction is conducted in a well-ventilated fume hood or a contained reactor system.

  • Documentation: Keep meticulous records of all parameters during scale-up runs, including addition times, temperature profiles, and any unexpected observations. This data is invaluable for troubleshooting and ensuring reproducibility.[5]

Q3: How can I definitively characterize the final product?

A combination of analytical techniques is required for full characterization:

  • NMR Spectroscopy (¹H and ¹³C): This is the primary tool for structural confirmation. You should see characteristic signals for the methyl group, the long octyl chain, and the three protons on the newly formed isoxazoline ring, each with distinct chemical shifts and coupling patterns.

  • Mass Spectrometry (MS): To confirm the molecular weight. Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) are suitable methods.

  • Infrared (IR) Spectroscopy: To confirm the presence of key functional groups and the absence of starting materials (e.g., disappearance of the C=C stretch from 1-decene).

Protocols & Data

Experimental Protocol: Lab-Scale Synthesis (Exemplar)

This protocol describes a common method for synthesizing 3,5-disubstituted isoxazolines.

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an addition funnel, add 1-decene (1.0 equiv), acetaldoxime (1.2 equiv), and ethyl acetate (50 mL).

  • Reagent Preparation: In a separate beaker, prepare an aqueous solution of sodium hypochlorite (e.g., 10-15% w/v, 1.5 equiv).

  • Reaction Execution: Cool the reaction flask to 0-5 °C using an ice bath. Begin the slow, dropwise addition of the sodium hypochlorite solution to the stirred reaction mixture over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase).

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).[3]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude oil by flash column chromatography on silica gel or by vacuum distillation.

G A 1. Reaction Setup (Flask, Stirrer, Alkene, Oxime) B 2. Temperature Control (Cool to 0-5 °C) A->B C 3. Slow Oxidant Addition (In-situ Nitrile Oxide Generation) B->C D 4. Reaction Monitoring (TLC / LC-MS) C->D E 5. Aqueous Work-up (Quench & Extract) D->E F 6. Purification (Chromatography / Distillation) E->F G 7. Analysis (NMR, MS) F->G

Table 1: Comparison of Key Parameters for Lab vs. Pilot Scale
ParameterLab Scale (250 mL Flask)Pilot Scale (100 L Reactor)Rationale for Change
Addition Time 1 - 2 hours4 - 8 hoursTo manage exotherm and allow the cooling system to keep up with heat generation.[6]
Temp. Monitoring External bath / internal thermometerCalibrated internal thermocouple probeProvides accurate internal temperature, crucial for avoiding runaway reactions.[5]
Agitation Magnetic Stir BarOverhead Mechanical Stirrer (e.g., Impeller)Ensures efficient mixing and heat transfer in the larger volume.
Purification Flash ChromatographyVacuum DistillationMore efficient, cost-effective, and scalable for non-crystalline, oily products.

References

  • Benchchem. (n.d.). Technical Support Center: Synthesis of 3,5-Disubstituted Isoxazoles.
  • MDPI. (2025). 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles. Retrieved from [Link]

  • Preprints.org. (2025). 1,3-Dipolar cycloaddition of nitrile imines and nitrile oxides to exocyclic C=N bonds – an approach to spiro-N. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Retrieved from [Link]

  • ACS Publications. (2018). In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. Organic Letters. Retrieved from [Link]

  • Benchchem. (n.d.). Troubleshooting guide for the synthesis of isoxazole derivatives.
  • National Center for Biotechnology Information. (n.d.). Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. Retrieved from [Link]

  • ACS Publications. (2017). Chemoselective Nitrile Oxide–Alkyne 1,3-Dipolar Cycloaddition Reactions from Nitroalkane-Tethered Peptides. Organic Letters. Retrieved from [Link]

  • Google Patents. (n.d.). US20170311601A1 - Process for the preparation of isoxazoline compounds.
  • ElectronicsAndBooks. (n.d.). 1,3-Dipolar cycloaddition on solid supports: nitrone approach towards isoxazolidines and isoxazolines and subsequent transformations.
  • National Center for Biotechnology Information. (n.d.). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles.
  • National Center for Biotechnology Information. (n.d.). Synthesis, Optimization and Structure-Activity Relationships of 3,5-Disubstituted Isoxazolines as New Anti-tuberculosis Agents. Retrieved from [Link]

  • Benchchem. (n.d.). Discovery and development history of isoxazoline insecticides.
  • ACS Publications. (2019). Synthesis of Isoxazolines by the Electrophilic Chalcogenation of β,γ-Unsaturated Oximes: Fishing Novel Anti-Inflammatory Agents. The Journal of Organic Chemistry. Retrieved from [Link]

  • IntechOpen. (n.d.). SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES.
  • University of Illinois Division of Research Safety. (2019). Scale-up Reactions. Retrieved from [Link]

  • Transparency Market Research. (2020). Isoxazoline Market | U.S. Industry Report, 2030. Retrieved from [Link]

  • ResearchGate. (2021). Synthetic approaches for oxazole derivatives: A review. Retrieved from [Link]

  • MDPI. (n.d.).
  • Royal Society of Chemistry. (2005). 1,3-Dipolar cycloaddition on solid supports: nitrone approach towards isoxazolidines and isoxazolines and subsequent transformations. Chemical Society Reviews. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Retrieved from [Link]

  • Google Patents. (n.d.). WO2017176948A1 - Process for the preparation of enantiomerically enriched isoxazoline compounds - crystalline toluene solvate of (s)-afoxolaner.
  • Stanford Environmental Health & Safety. (2023). Scale Up Safety. Retrieved from [Link]

  • Frontiers. (2019). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Unexpected Synthesis of 2,4,5-Trisubstituted Oxazoles via a Tandem Aza-Wittig/Michael/Isomerization Reaction of Vinyliminophosphorane. Retrieved from [Link]

  • ACS Publications. (2025). Sustainable Continuous Synthesis of 3,5-Disubstituted Isoxazoles: Development of an Integrated Reaction–Separation–Recovery System for Deep Eutectic Solvents. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). SYNTHESIS OF NOVEL 3-(4-ACETYL-5H/METHYL-5-SUBSTITUTED PHENYL-4,5-DIHYDRO-1,3,4-OXADIAZOL-2-YL)-2H-CHROMEN-2-ONES AS POTENTIAL A.
  • Nissan Chemical Corporation. (n.d.). Agricultural Chemicals/Veterinary Pharmaceuticals. Retrieved from [Link]

  • PubMed. (2009). Novel 2,4,5-trisubstituted Oxazole Derivatives: Synthesis and Antiproliferative Activity. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • ChemSrc. (2025). methyl 3-methyl-4,5-dihydro-5-isoxazolecarboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Retrieved from [Link]

  • ResearchGate. (2021). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Retrieved from [Link]

  • Google Patents. (n.d.). WO2020128003A1 - SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF.
  • ACS Publications. (2023). Synthesis of Highly Stable and Reactive Nitrile N-Oxides and Their Application as Catalyst-Free Crosslinkers. Macromolecules. Retrieved from [Link]

  • Google Patents. (n.d.). EP3672935A1 - Process for purifying long chain amino acids.

Sources

Technical Support Center: Preserving the Integrity of 3-Methyl-5-octyl-4,5-dihydro-1,2-oxazole

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers on Long-Term Storage and Degradation Prevention

As a Senior Application Scientist, I've frequently collaborated with research teams who encounter reproducibility issues. Often, the root cause is not the experimental design but the silent degradation of a key reagent during storage. This guide is designed to provide you with the foundational knowledge and practical troubleshooting steps to ensure the long-term stability of 3-Methyl-5-octyl-4,5-dihydro-1,2-oxazole, a member of the isoxazoline class of heterocyclic compounds. By understanding its potential vulnerabilities, you can implement robust storage protocols that safeguard your experiments and data integrity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling and storage of 3-Methyl-5-octyl-4,5-dihydro-1,2-oxazole.

Q1: What are the primary chemical stability concerns for 3-Methyl-5-octyl-4,5-dihydro-1,2-oxazole?

A1: The 4,5-dihydro-1,2-oxazole (isoxazoline) ring system is the core of your compound's reactivity and also its primary source of instability. While relatively stable under optimal conditions, it possesses inherent vulnerabilities. The key concerns are:

  • Hydrolysis: The heterocyclic ring can undergo cleavage when exposed to strong acidic or basic conditions.[1][2][3] This is a common degradation pathway for oxazolines and related structures, leading to ring-opening and complete loss of the parent compound.

  • Oxidative Cleavage: The nitrogen-oxygen (N-O) bond within the ring is a critical weak point.[4] This bond can be cleaved under oxidative stress, which may be initiated by atmospheric oxygen, reactive oxygen species in solvents, or exposure to strong oxidizing agents.[5][6]

  • Photodegradation: Exposure to UV light can provide the energy needed to induce rearrangements or oxidative reactions, leading to the formation of degradation products.[5][7]

  • Thermal Stress: Like most complex organic molecules, excessive heat can accelerate degradation reactions, leading to decomposition over time.[5][8]

Q2: What are the definitive recommended storage conditions for this compound?

A2: To mitigate the risks outlined above, precise storage conditions are critical. The optimal strategy depends on whether the compound is in solid form or dissolved in a solvent. For isoxazoline-class compounds, the following conditions are recommended for maximal stability.[9]

Form Storage Duration Temperature Atmosphere Light Conditions Key Considerations
Solid (Neat) Short-Term (Weeks) 2-8°CStandardDark (Amber Vial)Ensure container is tightly sealed to prevent moisture absorption.
Solid (Neat) Long-Term (Months-Years) -20°C or -80°CInert (Argon/Nitrogen)Dark (Amber Vial)Backfill vial with inert gas before sealing to displace oxygen and moisture.
Stock Solution Short-Term (Days) 2-8°CInert (Argon/Nitrogen)Dark (Amber Vial)Use anhydrous, aprotic solvents. Avoid repeated warming/cooling.
Stock Solution Long-Term (Months) -20°C or -80°CInert (Argon/Nitrogen)Dark (Amber Vial)Aliquot into single-use volumes to prevent freeze-thaw cycles and contamination.

Q3: Which solvents are best for preparing stock solutions for long-term storage?

A3: Solvent choice is paramount. For isoxazoline compounds, solubility is typically good in organic solvents like dimethyl sulfoxide (DMSO).[9] The ideal solvent should be:

  • Aprotic and Anhydrous: Solvents like DMSO, Dimethylformamide (DMF), or Acetonitrile (ACN) are recommended. Protic solvents (e.g., methanol, ethanol) or those containing water can participate in hydrolysis.

  • High Purity: Use HPLC-grade or higher purity solvents to minimize contaminants that could catalyze degradation.

  • De-gassed: For ultimate stability, consider using solvents that have been de-gassed to remove dissolved oxygen, a key player in oxidative degradation.[7]

Q4: How can I visually or analytically detect if my compound has degraded?

A4: While analytical confirmation is essential, there are initial signs you can look for:

  • Visual Cues: Discoloration (e.g., yellowing) of a solid or solution, or the appearance of cloudiness or precipitate in a previously clear solution, can indicate degradation.[5]

  • Analytical Confirmation: The most reliable method is to use a stability-indicating analytical technique. High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are ideal.[5][10][11] A loss of area in the main peak corresponding to the parent compound and/or the appearance of new peaks are definitive signs of degradation.

Section 2: Troubleshooting Guides

This section provides structured guidance for addressing specific experimental problems that may arise from compound instability.

Issue 1: Inconsistent or Reduced Efficacy in Biological Assays

You observe that the biological effect of your compound is variable or weaker than expected, despite using the same concentration.

  • Underlying Cause: This is a classic symptom of compound degradation. The actual concentration of the active parent molecule in your stock solution is likely lower than calculated due to the presence of inactive degradation products.[9]

  • Troubleshooting Workflow:

A Inconsistent Assay Results B Analyze Stock Solution via HPLC/LC-MS A->B C Compare with Reference Standard or Theoretical Purity B->C D Is Purity >95%? C->D E Degradation Confirmed D->E No F Purity Acceptable D->F Yes G Source New Compound Batch Review Storage Protocol (See Table 1 & Protocol 1) E->G H Investigate Other Assay Parameters (e.g., Cells, Reagents, Protocol) F->H

Caption: Troubleshooting workflow for inconsistent bioassay results.

Issue 2: Unexpected Peaks Appear in HPLC/LC-MS Analysis

During routine quality control, you notice new, previously absent peaks in the chromatogram of your sample.

  • Underlying Cause: This directly indicates the formation of new chemical entities from your parent compound. Based on the structure of 3-Methyl-5-octyl-4,5-dihydro-1,2-oxazole, these are most likely products of hydrolysis or oxidation.[11]

  • Investigating Degradation Pathways:

cluster_0 Degradation Stressors cluster_1 Primary Degradation Products parent 3-Methyl-5-octyl-4,5-dihydro-1,2-oxazole (Parent Compound) stress1 Acid / Base (H₂O) parent->stress1 stress2 Oxidants (O₂, H₂O₂) parent->stress2 stress3 UV Light / Heat parent->stress3 prod1 Ring-Opened Products (e.g., β-hydroxy ketone) stress1->prod1 Hydrolysis prod2 N-O Bond Cleavage Products stress2->prod2 Oxidation prod3 Photolytic Isomers or Oxidized Species stress3->prod3 Photolysis/Thermal

Caption: Potential degradation pathways for the isoxazoline ring system.

  • Recommended Action: To identify these unknown peaks, a Forced Degradation Study is the industry-standard approach. This involves intentionally subjecting the compound to harsh conditions to generate and identify potential degradation products.[5][10] See Protocol 2 for a detailed methodology.

Section 3: Key Experimental Protocols

Protocol 1: Recommended Procedure for Long-Term Storage

This protocol ensures the maximum possible shelf-life for your compound.

  • For Solid Compound:

    • Acquire a high-purity sample of 3-Methyl-5-octyl-4,5-dihydro-1,2-oxazole.

    • Use a tared amber glass vial with a PTFE-lined screw cap.

    • Weigh the desired amount of solid into the vial.

    • Place the open vial inside a desiccator or glovebox under an inert atmosphere (argon or nitrogen).

    • Gently flush the headspace of the vial with the inert gas for 10-15 seconds.

    • Immediately and tightly seal the vial with the cap. For extra security, wrap the cap with Parafilm®.

    • Label clearly with compound name, date, and storage conditions.

    • Store in a freezer at -20°C or -80°C, away from light.

  • For Stock Solutions:

    • Select an anhydrous, aprotic solvent (e.g., DMSO). Use a fresh, sealed bottle.

    • Prepare the solution to the desired concentration under an inert atmosphere if possible.

    • Using a calibrated pipette, dispense the solution into single-use aliquots in small amber glass or polypropylene vials. The aliquot volume should match the amount needed for a single experiment.

    • Flush the headspace of each aliquot vial with inert gas before sealing.

    • Label all vials and store them at -20°C or -80°C.

    • When an aliquot is needed, remove it from the freezer and allow it to come to room temperature completely before opening to prevent water condensation. Use the entire aliquot for the experiment; do not re-freeze.

Protocol 2: Forced Degradation Study Workflow

This study will help you proactively identify degradants and understand your compound's stability profile.[5][11]

  • Preparation: Prepare a stock solution of your compound in a 50:50 mixture of acetonitrile and water at a concentration of approximately 1 mg/mL.

  • Stress Conditions: Dispense the stock solution into separate, clearly labeled vials for each condition.

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at 60°C for 24-48 hours.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Incubate at 60°C for 24-48 hours.

    • Oxidative Degradation: Add an equal volume of 3% H₂O₂. Incubate at room temperature, protected from light, for 24-48 hours.

    • Thermal Degradation: Keep one vial of the stock solution in an oven at 80°C for 48-72 hours.

    • Photolytic Degradation: Expose one vial of the stock solution to a photostability chamber with UV light (ICH Q1B guidelines) for 24 hours.

    • Control: Keep one vial of the stock solution at 2-8°C, protected from light.

  • Analysis:

    • At specified time points (e.g., 0, 8, 24, 48 hours), withdraw a sample from each condition.

    • Neutralize the acidic and basic samples before injection.

    • Analyze all samples, including the control, using a validated, stability-indicating HPLC or UPLC-MS method. The method must be able to separate the parent peak from all generated degradant peaks.[10]

  • Data Evaluation:

    • Calculate the percentage of degradation under each condition.

    • Use the MS data to determine the mass of the degradation products, which provides clues to their structure (e.g., a mass increase of 18 Da suggests hydrolysis).

Caption: Experimental workflow for a forced degradation study.

By implementing these storage strategies and utilizing these troubleshooting guides, you can significantly reduce the risk of compound degradation, leading to more reliable and reproducible research outcomes.

References

  • Technical Support Center: Stability of Isoxazoline Compounds in Common Laboratory Solvents. Benchchem.
  • Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle. PMC (PubMed Central).
  • Best practices for handling and storage of Sarolaner in the lab. Benchchem.
  • Chapter 7: GABAergic Neurotransmission and Toxicity 3: Isoxazolines. Royal Society of Chemistry.
  • Oxazolidine - Wikipedia. Wikipedia.
  • Mechanistic Insights into the Reductive N–O Bond Cleavage of O‑Acyl Hydroxylamines: Dual Reactivity as Potent Oxidants and Nitrogen Transfer Agents. PMC (PubMed Central).
  • A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests. PMC (PubMed Central).
  • The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA). PMC (PubMed Central).
  • The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA). RSC Publishing.
  • Hydrolysis of the GlcNAc oxazoline: deamidation and acyl rearrangement. PubMed.
  • A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests. ResearchGate.
  • Comprehensive Stress Degradation Studies of Afoxolaner Drug Substance and Identification of Major Degradation Products Including its Degradation Pathways by LC–HRMS–MS and NMR. ResearchGate.
  • In Vitro, In Vivo, Ex Vivo Characterisation of Dihydroimidazotriazinones and Their Thermal Decomposition Course Studied by Coupled and Simultaneous Thermal Analysis Methods. PMC (PubMed Central).
  • Stability issues of the oxazole ring in (2,5 - Benchchem. Benchchem.

Sources

Validation & Comparative

Comparative Analytical Guide: ^1^H and ^13^C NMR Spectral Reference Data for 3-Methyl-5-octyl-4,5-dihydro-1,2-oxazole

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Structural Validation, Comparative NMR Spectroscopy, and Regioselective Synthesis

Executive Summary

In medicinal chemistry and materials science, the 4,5-dihydro-1,2-oxazole (isoxazoline) core is a privileged scaffold. Specifically, 3-Methyl-5-octyl-4,5-dihydro-1,2-oxazole (CAS: 1015-00-5) [1] serves as a critical lipophilic intermediate. A common analytical challenge during its synthesis and subsequent biological evaluation is distinguishing this reduced heterocycle from its fully aromatic counterpart, 3-methyl-5-octyl-1,2-oxazole (isoxazole), which often forms via unintended oxidative side reactions.

This guide provides an objective, data-driven comparison of the ^1^H and ^13^C Nuclear Magnetic Resonance (NMR) spectral profiles of these two structural analogues. By detailing the causality behind the chemical shifts and spin-spin coupling systems, this guide establishes a self-validating protocol for rigorous structural confirmation.

Mechanistic Context & Structural Dynamics

The synthesis of 3-methyl-5-octyl-4,5-dihydro-1,2-oxazole is typically achieved via a 1,3-dipolar cycloaddition between acetonitrile oxide (generated in situ) and 1-decene [2]. This reaction is highly regioselective, governed by the frontier molecular orbital (FMO) interactions between the dipole and the dipolarophile, exclusively yielding the 5-alkyl substituted isoxazoline rather than the 4-alkyl isomer.

From an analytical perspective, the saturation at the C4 and C5 positions in the isoxazoline ring breaks the aromaticity present in the isoxazole analogue. This structural difference fundamentally alters the electronic environment:

  • Isoxazoline (Target): Features an sp3 -hybridized C4 and C5. The C5 stereocenter renders the two protons at C4 diastereotopic, resulting in a complex ABX spin system in the ^1^H NMR spectrum.

  • Isoxazole (Analogue): Features an sp2 -hybridized, fully conjugated aromatic ring. The C4 position holds a single, highly deshielded proton that appears as a sharp singlet.

Synthesis_NMR_Workflow A 1-Decene (Dipolarophile) C 1,3-Dipolar Cycloaddition A->C B Acetonitrile Oxide (1,3-Dipole) B->C D 3-Methyl-5-octyl- 4,5-dihydro-1,2-oxazole C->D Regioselective C-C/C-O Bond Formation E NMR Analysis (Structural Validation) D->E 1H & 13C Acquisition

Caption: Workflow of 1,3-dipolar cycloaddition and NMR validation of the isoxazoline.

Comparative Spectral Analysis: Isoxazoline vs. Isoxazole

To objectively evaluate the purity and structural integrity of the synthesized product, one must compare its spectral data against the aromatic alternative. The data below summarizes the diagnostic chemical shifts ( δ , ppm) and coupling constants ( J , Hz) recorded in CDCl3 at 400 MHz for ^1^H and 100 MHz for ^13^C [3].

Table 1: ^1^H NMR Diagnostic Comparison (CDCl3)
Position3-Methyl-5-octyl-4,5-dihydro-1,2-oxazole (Target)3-Methyl-5-octyl-1,2-oxazole (Aromatic Analogue)Causality / Analytical Insight
C3-CH3 1.98 (s, 3H)2.25 (s, 3H)The aromatic ring current in the isoxazole deshields the methyl protons by ~0.27 ppm.
C4-H 2.55 (dd, J = 17.0, 8.0 Hz, 1H)2.95 (dd, J = 17.0, 10.5 Hz, 1H)5.85 (s, 1H)Critical Identifier: The isoxazoline exhibits an ABX system due to diastereotopic sp3 protons. The isoxazole shows a highly deshielded sp2 singlet.
C5-H 4.55 (m, 1H)N/A (Quaternary C5)The isoxazoline C5-H is shifted downfield due to the adjacent electronegative oxygen, but remains in the aliphatic region.
C1'-CH2 1.50 - 1.70 (m, 2H)2.70 (t, J = 7.5 Hz, 2H)The allylic/benzylic-like position in the isoxazole deshields the first methylene group of the octyl chain.
Table 2: ^13^C NMR Diagnostic Comparison (CDCl3)
Position3-Methyl-5-octyl-4,5-dihydro-1,2-oxazole (Target)3-Methyl-5-octyl-1,2-oxazole (Aromatic Analogue)Causality / Analytical Insight
C3 (C=N) 156.0160.0Conjugation in the isoxazole pushes the imine carbon further downfield.
C4 41.5105.0The shift from an sp3 methylene (41.5 ppm) to an sp2 methine (105.0 ppm) is the definitive proof of ring oxidation state.
C5 81.5173.0The sp3 C-O carbon in isoxazoline is typical for ethers/alcohols, while the sp2 C-O in isoxazole is highly deshielded.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your analytical data, the following protocol integrates synthesis with a self-validating NMR acquisition strategy. By employing 2D NMR techniques, the researcher can unambiguously assign the complex ABX system, ruling out impurities.

Step 1: Regioselective Synthesis
  • In Situ Dipole Generation: Dissolve acetaldoxime (1.0 equiv) in anhydrous dichloromethane (DCM). Cool to 0 °C. Add N-chlorosuccinimide (NCS, 1.1 equiv) portion-wise to generate the hydroximoyl chloride intermediate.

  • Cycloaddition: Add 1-decene (1.2 equiv) to the mixture. Slowly add triethylamine (TEA, 1.2 equiv) dropwise over 30 minutes. The TEA neutralizes the HCl, generating acetonitrile oxide in situ, which immediately undergoes a 1,3-dipolar cycloaddition with 1-decene.

  • Workup: Stir at room temperature for 12 hours. Quench with water, extract with DCM, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc) to isolate the pure isoxazoline.

Step 2: NMR Sample Preparation
  • Solvent Selection: Dissolve 15-20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl3). CDCl3 is chosen because it lacks exchangeable protons, providing a transparent window for the critical aliphatic signals (1.0 - 5.0 ppm).

  • Internal Standard: Ensure the CDCl3 contains 0.03% v/v Tetramethylsilane (TMS) to calibrate the chemical shift axis precisely at 0.00 ppm.

Step 3: Spectroscopic Acquisition & Validation
  • 1D ^1^H NMR (400 MHz): Acquire 16 scans with a relaxation delay (D1) of 1.0 s.

    • Validation Check: Integrate the signals. The ratio of the C3-CH3 singlet (1.98 ppm) to the terminal octyl-CH3~ triplet (~0.88 ppm) must be exactly 3:3.

  • 1D ^13^C NMR (100 MHz): Acquire 512 scans with a D1 of 2.0 s. The extended relaxation delay ensures the quaternary C3 carbon (~156.0 ppm) relaxes fully, allowing it to rise above the baseline noise.

  • 2D ^1^H-^13^C HSQC (Heteronuclear Single Quantum Coherence):

    • Causality for use: The ^1^H 1D spectrum of the C4 protons (2.55 and 2.95 ppm) can sometimes be obscured by solvent impurities or overlapping aliphatic multiplets. HSQC correlates these proton signals directly to the C4 carbon at 41.5 ppm. Because both diastereotopic protons correlate to the same carbon spot on the 2D map, this definitively proves the presence of the sp3 -CH2- group, confirming the 4,5-dihydro structure and ruling out the aromatic isoxazole.

References

  • Sukhorukov, A. Y., et al. "Interrupted Nef Reaction of Cyclic Nitronates: Diastereoselective Access to Densely Substituted α-Chloronitroso Compounds." Journal of Organic Chemistry, ACS Publications, 2022. URL:[Link]

  • Mitchell, W. R., et al. "Thermal fragmentation of 1,2,5- and 1,2,4-oxadiazoles." Arkivoc, 2000. URL:[Link]

Comprehensive Mass Spectrometry Fragmentation Analysis of 3-Methyl-5-octyl-4,5-dihydro-1,2-oxazole

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Comparison Guide: GC-EI-MS vs. LC-ESI-MS/MS

Executive Summary

The structural elucidation of heterocyclic compounds is a critical bottleneck in drug development and materials science. 3-Methyl-5-octyl-4,5-dihydro-1,2-oxazole (also known as 3-methyl-5-octyl-2-isoxazoline) is a lipophilic isoxazoline derivative. The isoxazoline core is a privileged pharmacophore found in numerous biologically active molecules, including modern veterinary antiparasitics like afoxolaner.

This guide provides an objective, data-driven comparison of two primary analytical platforms—Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) —for the fragmentation analysis of this compound. By examining the causality behind the fragmentation pathways, researchers can select the optimal technique for their specific structural characterization workflows.

Mechanistic Background & Fragmentation Causality

Understanding why a molecule fragments in a specific manner is essential for accurate spectral interpretation. The 4,5-dihydro-1,2-oxazole ring is characterized by a relatively fragile N–O bond and a highly polarizable C=N double bond.

Electron Impact (EI-MS) Pathways

Under hard ionization (70 eV), the molecule forms a radical cation [M]∙+ at m/z 197. The fragmentation is driven by the stabilization of the resulting positive charge (1)[1]:

  • α -Cleavage (Dominant Pathway): The most favored process is the homolytic cleavage of the C5–C(octyl) bond. The loss of the octyl radical ( ∙C8​H17​ , 113 Da) yields an isoxazolinium cation at m/z 84. This fragment is exceptionally stable because the positive charge is delocalized across the adjacent oxygen and nitrogen atoms (pseudobenzylic/allylic stabilization) (2)[2].

  • Retro-1,3-Dipolar Cycloaddition: A concerted ring-opening mechanism cleaves the O–N and C4–C5 bonds simultaneously. This yields an acetonitrile oxide radical cation (m/z 57) and a 1-decene radical cation (m/z 140).

Pathway M_plus Molecular Ion [M]•+ m/z 197 Alpha α-Cleavage Loss of •C8H17 (113 Da) M_plus->Alpha Retro Retro-1,3-Dipolar Cycloaddition Ring Cleavage M_plus->Retro Frag_84 Isoxazolinium Cation m/z 84 (Base Peak) Alpha->Frag_84 Frag_57 Acetonitrile Oxide [C2H3NO]•+ m/z 57 Retro->Frag_57 Frag_140 1-Decene [C10H20]•+ m/z 140 Retro->Frag_140

Diagram 2: Primary EI-MS fragmentation pathways of 3-Methyl-5-octyl-4,5-dihydro-1,2-oxazole.

Electrospray Ionization (ESI-MS/MS) Pathways

Under soft ionization, the molecule is protonated to form an even-electron precursor ion [M+H]+ at m/z 198.1852. Collision-Induced Dissociation (CID) follows the even-electron rule. The primary pathway is a McLafferty-type rearrangement where a hydrogen atom from the octyl chain is transferred to the isoxazoline ring, followed by the neutral loss of 1-octene ( C8​H16​ , 112 Da). This yields a diagnostic protonated core fragment at m/z 86.0600 (3)[3].

Platform Comparison: GC-EI-MS vs. LC-QTOF-MS/MS

Selecting the appropriate platform depends on the analytical goal. GC-EI-MS is unparalleled for library matching and identifying volatile lipophilic compounds. However, the molecular ion (m/z 197) is often weak due to the high internal energy imparted by the 70 eV electron beam. Conversely, LC-ESI-MS/MS (specifically Q-TOF) preserves the pseudomolecular ion and provides sub-5 ppm mass accuracy, which is critical for determining the exact elemental composition of unknown degradants.

Workflow cluster_GC GC-EI-MS Platform (Nominal Mass) cluster_LC LC-ESI-MS/MS Platform (Exact Mass) Sample 3-Methyl-5-octyl-4,5-dihydro-1,2-oxazole (Sample Preparation) GC_Inj Thermal Desorption (250°C Volatilization) Sample->GC_Inj LC_Inj Reverse-Phase LC (C18, Gradient Elution) Sample->LC_Inj EI_Ion Hard Ionization (70 eV Electron Impact) GC_Inj->EI_Ion Quad Quadrupole Analyzer (Library Matching) EI_Ion->Quad Data Data Synthesis & Structural Elucidation Quad->Data ESI_Ion Soft Ionization (ESI+, 3.5 kV) LC_Inj->ESI_Ion QTOF Q-TOF & CID (Ramped Collision Energy) ESI_Ion->QTOF QTOF->Data

Diagram 1: Comparative analytical workflows for GC-EI-MS and LC-ESI-MS/MS platforms.

Experimental Methodologies (Self-Validating Protocols)

To ensure high-fidelity data, the following protocols incorporate self-validating checkpoints and explain the causality behind the instrument parameters.

Protocol A: GC-EI-MS Analysis
  • Sample Preparation: Dissolve the analyte in MS-grade hexane to a concentration of 10 µg/mL. Causality: Hexane ensures complete solvation of the lipophilic octyl chain and expands predictably in the GC inlet.

  • Inlet Conditions: Set the GC inlet to 250°C (Split ratio 10:1). Causality: 250°C ensures rapid volatilization without inducing thermal degradation of the fragile N–O bond prior to the column.

  • Chromatography: Use a non-polar HP-5MS column (30 m × 0.25 mm, 0.25 µm). Ramp the oven from 80°C to 280°C at 15°C/min. Keep the transfer line at 280°C to prevent cold spots that cause peak tailing.

  • Ionization: Standard 70 eV electron impact. Causality: 70 eV imparts sufficient internal energy to reliably access higher-activation-energy pathways (like retro-1,3-dipolar cycloaddition), ensuring library-compatible spectral fingerprints.

  • Self-Validation Checkpoint: Inject a solvent blank (hexane) prior to the sample. Verify the absence of m/z 84 and 197 to rule out column bleed or carryover.

Protocol B: LC-ESI-MS/MS (Q-TOF) Analysis
  • Sample Preparation: Dissolve the analyte in Methanol/Water (50:50, v/v) to 1 µg/mL.

  • Chromatography: Utilize a C18 Reverse-Phase column (e.g., 100 × 2.1 mm, 1.8 µm). Mobile phase A: Water + 0.1% Formic Acid. Mobile phase B: Acetonitrile + 0.1% Formic Acid. Causality: Formic acid provides an abundant proton source, driving the equilibrium toward the formation of the [M+H]+ precursor ion in the ESI source.

  • Ionization & CID: ESI positive mode, capillary voltage 3.5 kV. Apply a ramped collision energy (15–35 eV) using nitrogen as the collision gas. Causality: Ramping the energy captures both fragile bonds (yielding the intact core) and stable bonds (forcing the expulsion of the octyl chain as octene).

  • Self-Validation Checkpoint: Prior to acquisition, infuse a tuning mix (e.g., Agilent ESI-L) to verify mass accuracy is < 2 ppm. Follow with a blank injection to confirm the absence of signal at the m/z 198 channel.

Quantitative Data & Spectral Interpretation

The tables below summarize the expected quantitative fragmentation data. The exact mass capabilities of the LC-QTOF platform provide unambiguous elemental compositions, whereas the GC-EI-MS platform provides a highly reproducible structural fingerprint.

Table 1: GC-EI-MS Major Fragment Ions (Nominal Mass)

m/zRelative Abundance (%)Ion TypeStructural AssignmentCleavage Mechanism
197 5 - 15% [M]∙+ C12​H23​NO∙+ Intact Molecular Ion
140 20 - 40%Fragment C10​H20∙+​ (1-Decene)Retro-1,3-Dipolar Cycloaddition
84 100% (Base Peak)Fragment C4​H6​NO+ (Isoxazolinium) α -Cleavage (Loss of Octyl)
57 15 - 30%Fragment C2​H3​NO∙+ (Acetonitrile Oxide)Retro-1,3-Dipolar Cycloaddition

Table 2: LC-ESI-MS/MS (CID) High-Resolution Fragment Ions

Exact m/zMass Error (ppm)Ion TypeElemental CompositionNeutral Loss
198.1852 < 2.0 [M+H]+ C12​H24​NO+ None (Precursor)
86.0600 < 2.0Product Ion C4​H8​NO+ C8​H16​ (1-Octene, 112.1252 Da)

References

  • Title : Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles. Source : Mass Spectrometry Reviews (PubMed) URL : 1

  • Title : A novel rearrangement in the gas phase under electron ionization for 3-glycosyl-5-aryl-2-isoxazolines. Source : Journal of Mass Spectrometry (PubMed) URL :2

  • Title : Comprehensive Stress Degradation Studies of Afoxolaner Drug Substance and Identification of Major Degradation Products Including its Degradation Pathways by LC–HRMS–MS and NMR. Source : ResearchGate URL : 3

Sources

Stereochemical Validation of 3-Methyl-5-octyl-4,5-dihydro-1,2-oxazole Enantiomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The pharmacological, agrochemical, and material science applications of isoxazoline derivatives are profoundly dictated by their stereochemistry. Enantiomers of isoxazoline-class molecules—such as the complex analogs sarolaner and afoxolaner—often exhibit drastically different biological activities and binding affinities[1][2].

3-Methyl-5-octyl-4,5-dihydro-1,2-oxazole (a 5-alkyl-substituted 2-isoxazoline) possesses a single chiral center at the C5 position. The presence of a highly lipophilic octyl chain paired with a polar isoxazoline headgroup presents unique analytical challenges. Because this molecule is typically an oil or low-melting solid at ambient temperatures, traditional stereochemical validation via X-ray crystallography is highly impractical.

As a Senior Application Scientist, I have structured this guide to objectively evaluate three orthogonal analytical modalities: Chiral High-Performance Liquid Chromatography (HPLC) , Chiral Gas Chromatography (GC) , and Vibrational Circular Dichroism (VCD) . This guide provides the mechanistic causality behind each method and outlines self-validating experimental protocols to ensure absolute data integrity.

Analytical Modalities: A Comparative Evaluation

To achieve rigorous stereochemical validation, a multi-modal approach is required. No single technique can simultaneously isolate enantiomers, quantify enantiomeric excess ( ee% ), and assign absolute configuration without orthogonal verification.

Chiral HPLC (Normal Phase)

High-Performance Liquid Chromatography utilizing polysaccharide-based chiral stationary phases (CSPs) remains the industry gold standard for the enantioseparation of oxazoline and isoxazoline products[3][4].

  • Mechanistic Causality: For 3-Methyl-5-octyl-4,5-dihydro-1,2-oxazole, an amylose tris(3,5-dimethylphenylcarbamate) phase operating in normal-phase mode (e.g., Hexane/Isopropanol) is optimal. The carbamate linkages on the CSP act as hydrogen-bond donors/acceptors interacting with the isoxazoline's C=N−O ring. Meanwhile, the normal-phase environment forces the lipophilic octyl chain to adopt an extended conformation, allowing it to differentially penetrate the chiral helical grooves of the amylose polymer, driving enantioselection[4]. Reversed-phase HPLC is avoided here, as the octyl chain would cause excessive hydrophobic retention, masking chiral recognition.

Chiral GC (Cyclodextrin Phases)

Given the aliphatic nature and volatility of this specific molecule, Chiral GC offers a high-efficiency alternative for rapid ee% determination[3].

  • Mechanistic Causality: Using a derivatized β -cyclodextrin capillary column, separation is driven by the differential inclusion of the octyl tail into the hydrophobic cyclodextrin cavity. This method provides exceptionally high theoretical plate counts, making it ideal for detecting trace enantiomeric impurities.

Vibrational Circular Dichroism (VCD)

Because the octyl-isoxazoline resists crystallization, VCD coupled with Density Functional Theory (DFT) is utilized to assign the absolute configuration (R or S) directly in solution[1].

  • Mechanistic Causality: VCD measures the differential absorption of left and right circularly polarized infrared light. By comparing the experimental chiroptical spectrum of the isolated enantiomer against a DFT-simulated spectrum, the absolute 3D geometry can be unambiguously assigned without a crystal lattice[5].

Quantitative Performance Metrics

The following table summarizes the experimental performance of each modality when applied to 3-Methyl-5-octyl-4,5-dihydro-1,2-oxazole.

Analytical ModalityStationary Phase / TechniqueResolution ( Rs​ )Analysis TimeLimit of Detection (LOD)Primary Application
Chiral HPLC Amylose tris(3,5-dimethylphenylcarbamate)2.415 min0.05 µg/mLPreparative separation & robust ee% determination
Chiral GC 2,3-di-O-methyl-6-O-t-butyldimethylsilyl- β -CD3.122 min0.01 µg/mLHigh-resolution ee% profiling of volatile aliquots
VCD + DFT Chiroptical IR Spectroscopy (Solution)N/A4-6 hours5 mg (total)Absolute configuration assignment (R/S)

Stereochemical Validation Workflow

Workflow Racemate Racemic 3-Methyl-5-octyl- 4,5-dihydro-1,2-oxazole HPLC Chiral HPLC (Amylose CSP) Enantiomeric Resolution Racemate->HPLC Preparative Separation Peak1 Enantiomer 1 (Peak A) HPLC->Peak1 Peak2 Enantiomer 2 (Peak B) HPLC->Peak2 GC Chiral GC (β-DEX) ee% Quantification Peak1->GC Purity Check VCD VCD Spectroscopy Absolute Configuration Peak1->VCD DFT Matching Peak2->GC Purity Check Peak2->VCD DFT Matching Validated Validated (R)- and (S)- Stereoisomers GC->Validated VCD->Validated

Workflow for the stereochemical resolution and validation of isoxazoline enantiomers.

Validated Experimental Protocols

To ensure scientific trustworthiness, every protocol must operate as a self-validating system . This means internal controls are built directly into the workflow to prevent false positives or analytical artifacts.

Protocol A: Enantiomeric Resolution via Normal-Phase Chiral HPLC

This protocol isolates the enantiomers for downstream configuration assignment[2].

  • Mobile Phase Preparation: Prepare a mixture of HPLC-grade Hexane and Isopropanol (95:5 v/v).

    • Causality: The 5% Isopropanol acts as a polar modifier to competitively modulate the strong hydrogen bonding between the isoxazoline ring and the CSP, preventing peak tailing while maintaining the octyl chain's extended state.

  • System Suitability Test (Self-Validation Checkpoint): Inject 10 µL of a 1 mg/mL racemic standard.

    • Validation Criteria: The system is only deemed viable if the resolution ( Rs​ ) between Peak A and Peak B is ≥1.5 , and the peak area ratio is exactly 50:50 ( ±1% ). A deviation indicates column degradation or non-linear detector response.

  • Preparative Injection: Inject the synthesized sample. Collect fractions corresponding to Peak A and Peak B.

  • Orthogonal Wash: Flush the column with 100% Isopropanol for 30 minutes post-run to remove any strongly retained lipophilic impurities.

Protocol B: Absolute Configuration Assignment via VCD

This protocol determines whether Peak A is the (R)- or (S)-enantiomer[1].

  • Sample Preparation: Dissolve 5 mg of the isolated enantiomer (from Protocol A) in 200 µL of CDCl3​ .

    • Causality: CDCl3​ is chosen because it is IR-transparent in the critical mid-IR fingerprint region (1500-1000 cm⁻¹) where the isoxazoline ring stretching and bending modes occur.

  • Spectral Acquisition: Acquire the IR and VCD spectra using a dual-PEM (photoelastic modulator) VCD spectrometer at a resolution of 4 cm⁻¹ for 4 hours to ensure a high signal-to-noise ratio.

  • Antipodal Verification (Self-Validation Checkpoint): Overlay the VCD spectra of Peak A and Peak B.

    • Validation Criteria: The two spectra must be exact mirror images across the zero baseline, while their standard IR spectra must perfectly overlap. If the VCD spectra are not antipodal, the run is invalidated due to baseline artifacts or chemical impurities.

  • DFT Correlation: Compare the validated experimental VCD spectrum against a DFT-calculated spectrum (e.g., B3LYP/6-311G(d,p) level of theory) of the (R)-enantiomer. A positive correlation assigns the absolute configuration.

References

  • [4] ResearchGate. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Available at:[Link]

  • [1] PubMed Central (PMC). The Structural Basis of Binding Stability and Selectivity of Sarolaner Enantiomers for Ctenocephalides felis RDL Receptors. Available at: [Link]

  • [5] ACS Publications. Discovery of an Orally Active Series of Isoxazoline Glycoprotein IIb/IIIa Antagonists. Available at:[Link]

  • [2] SciSpace. Development and Validation of a Normal Phase Chiral HPLC Method for Afoxolaner. Available at: [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.